4,6,7-Trimethoxy-5-methylcoumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6,7-trimethoxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAADQKZOBZHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative that has been isolated from Viola yedoensis Makino, a plant with a history of use in traditional medicine.[1][2][3] Coumarins as a class are well-recognized for their diverse pharmacological properties, including antibacterial, anti-inflammatory, antioxidant, and anticoagulant activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and known biological activities of this compound and structurally related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.
Synthesis of this compound
Proposed Synthetic Pathway via Pechmann Condensation
The proposed synthesis involves the acid-catalyzed reaction of a substituted phenol, 2,3,4-trimethoxy-6-methylphenol (B1589905), with ethyl acetoacetate (B1235776).
Reaction Scheme:
Caption: Proposed Pechmann condensation for the synthesis of this compound.
Experimental Protocol: A General Method for Pechmann Condensation
This protocol is a general procedure adapted from established methods for the Pechmann condensation and would require optimization for the specific synthesis of this compound.[4][5]
Materials:
-
2,3,4-trimethoxy-6-methylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst
-
Ethanol
-
Ice
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 2,3,4-trimethoxy-6-methylphenol in a minimal amount of a suitable solvent.
-
Add an equimolar amount of ethyl acetoacetate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature remains low.
-
After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).
-
Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
Characterization:
The structure and purity of the synthesized compound should be confirmed using modern analytical techniques:
-
Melting Point: To determine the melting point and compare it with literature values if available.
-
Thin-Layer Chromatography (TLC): To assess the purity of the compound.
-
Spectroscopic Methods:
-
FT-IR: To identify characteristic functional groups.
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Biological Activity
While specific biological activity data for this compound is limited, the compound is isolated from Viola yedoensis, a plant known for its diverse pharmacological effects.[1][2][3] The biological activities of the whole plant extract and other isolated coumarins provide insights into the potential therapeutic properties of this compound.
Antibacterial Activity
Coumarins isolated from Viola yedoensis have demonstrated broad-spectrum antibacterial activity.[1][6] Studies have shown that these compounds are active against various pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
Table 1: Antibacterial Activity of Coumarins from Viola yedoensis
| Compound | Test Organism | MIC (g/L) | MBC (g/L) | Reference |
| Aesculetin | Streptococcus aureus | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | S. agalactiae | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | S. uberis | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | S. dysgalactiae | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | E. coli | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | Salmonella | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| 6,7-dimethoxycoumarin | Various Bacteria | Not specified | Not specified | [6] |
| Scopoletin | Various Bacteria | Not specified | Not specified | [6] |
Anti-inflammatory Activity
Extracts of Viola yedoensis have shown significant anti-inflammatory effects.[3][7] A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Viola yedoensis Extract
| Extract/Compound | Cell Line | Assay | IC₅₀ | Reference |
| Viola yedoensis Extract | RAW 264.7 | NO Inhibition | Not specified, but demonstrated | [7] |
Antioxidant Activity
Coumarins are known for their antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine antioxidant capacity.
Table 3: Antioxidant Activity of Structurally Related Coumarins (Illustrative)
| Compound | Assay | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | - | [9] |
| Esculetin (6,7-dihydroxycoumarin) | DPPH Radical Scavenging | - | [9] |
Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated.
Cytotoxicity
Evaluating the cytotoxic potential of a compound is crucial for drug development. The MTT assay is a standard colorimetric assay for assessing cell viability.
Table 4: Cytotoxicity of Structurally Related Coumarins (Illustrative)
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (glioma) | - | 34.6 | [10] |
| 5-methoxy-6,7-methylenedioxycoumarin | C6 (glioma) | - | 31.6 | [10] |
| LaSOM 79 (a 4-methylcoumarin) | T24 (bladder cancer) | - | ~20 | [10] |
Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound have not been elucidated, other coumarin derivatives have been shown to exert their biological effects through the modulation of key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12] The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.
Caption: A potential signaling pathway (MAPK) that may be modulated by this compound.
Experimental Protocols
Antibacterial Activity Assay: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. [Study on antibacterial active components from Viola yedoensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Analysis of 4,6,7-Trimethoxy-5-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6,7-Trimethoxy-5-methylcoumarin, a naturally occurring coumarin (B35378) derivative. While this compound has been identified as a constituent of the plant Viola yedonensis Makino, detailed public access to its complete spectroscopic data is limited. This guide, therefore, outlines the expected spectroscopic characteristics based on the known properties of coumarins and provides standardized experimental protocols for obtaining the necessary data for its structural elucidation and characterization.
Introduction
This compound belongs to the coumarin class of benzopyrone compounds, which are widely recognized for their significant and diverse biological activities. The substitution pattern of methoxy (B1213986) and methyl groups on the coumarin framework is crucial in determining its physicochemical properties and potential therapeutic applications. Accurate spectroscopic analysis is the cornerstone of its structural confirmation and purity assessment, which are critical for any research and development endeavor.
Spectroscopic Data Analysis
A thorough analysis using various spectroscopic techniques is essential for the unambiguous identification of this compound. The following sections detail the expected data from each key spectroscopic method.
Data Presentation
Due to the absence of specific experimental data in publicly available literature for this compound, the following tables are presented as templates. Researchers who have successfully isolated or synthesized this compound can use these tables to systematically record and compare their findings. For illustrative purposes, typical chemical shift ranges and absorption frequencies for related coumarin structures are included.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.0 - 6.5 | d | ~9.5 |
| H-4 | 7.5 - 8.0 | d | ~9.5 |
| H-8 | 6.5 - 7.0 | s | - |
| 5-CH₃ | 2.2 - 2.5 | s | - |
| 4-OCH₃ | 3.8 - 4.0 | s | - |
| 6-OCH₃ | 3.8 - 4.0 | s | - |
| 7-OCH₃ | 3.8 - 4.0 | s | - |
Solvent: CDCl₃ or DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 (C=O) | 160 - 162 |
| C-3 | 110 - 115 |
| C-4 | 140 - 145 |
| C-4a | 110 - 115 |
| C-5 | 145 - 150 |
| C-6 | 150 - 155 |
| C-7 | 155 - 160 |
| C-8 | 95 - 105 |
| C-8a | 150 - 155 |
| 5-CH₃ | 8 - 12 |
| 4-OCH₃ | 55 - 60 |
| 6-OCH₃ | 55 - 60 |
| 7-OCH₃ | 55 - 60 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1720 | Strong | C=O (Lactone) |
| 1620 - 1580 | Medium-Strong | C=C (Aromatic and Pyrone ring) |
| ~1270 | Strong | C-O (Aryl ether) |
| 2950 - 2850 | Medium | C-H (Aliphatic) |
Sample Preparation: KBr pellet or ATR
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 250.08 | [M]⁺ (Molecular Ion) |
| 235.06 | [M - CH₃]⁺ |
| 222.05 | [M - CO]⁺ |
| 207.03 | [M - CO - CH₃]⁺ |
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)
Table 5: UV-Visible Spectroscopic Data (Predicted)
| λmax (nm) | Solvent |
| ~260, ~350 | Ethanol (B145695) or Methanol (B129727) |
Note: Coumarins typically exhibit two major absorption bands.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals, their multiplicities, and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons for unambiguous structural assignment.
-
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or injection into the mass spectrometer.
-
Data Acquisition:
-
Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The high-resolution data will provide the accurate mass, which can be used to determine the elemental formula.
-
3.4 UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading below 1.5.
-
Data Acquisition: Record the absorption spectrum against a solvent blank over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
The Enigmatic Coumarin: A Technical Guide to the Natural Sources and Isolation of 4,6,7-Trimethoxy-5-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing and isolation of 4,6,7-Trimethoxy-5-methylcoumarin, a potentially bioactive natural product. While its full pharmacological profile is still under investigation, its structural similarity to other anti-inflammatory coumarins suggests significant therapeutic potential. This document details a generalized isolation protocol from its known natural source, Viola yedonensis Makino, and presents expected spectroscopic data based on closely related analogs. Furthermore, it explores the likely anti-inflammatory mechanism of action through the modulation of the NF-κB and MAPK signaling pathways, providing a foundation for future research and drug development endeavors.
Natural Occurrence
The primary documented natural source of this compound is the perennial herb Viola yedonensis Makino, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] While other coumarins are abundant in the Viola genus, this specific substituted coumarin (B35378) has been identified in this species.
Table 1: Natural Source of this compound
| Plant Species | Family | Plant Part |
| Viola yedonensis Makino | Violaceae | Whole Plant |
Generalized Isolation Protocol
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodology
-
Plant Material Preparation: The whole plant of Viola yedonensis is collected, air-dried in the shade, and ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for 72 hours. The process is repeated three times with fresh solvent to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the coumarins, is collected.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 366 nm).
-
Purification: Fractions showing a spot corresponding to the expected Rf value of the target compound are combined and concentrated. Further purification can be achieved by recrystallization or preparative HPLC to obtain the pure this compound.
Table 2: Expected Quantitative Data (Illustrative)
| Parameter | Expected Value | Notes |
| Yield | 0.01 - 0.1% (from dried plant material) | Highly dependent on plant source, collection time, and extraction efficiency. |
| Purity | >95% (after final purification) | As determined by HPLC and NMR. |
Structural Elucidation Data
Complete, experimentally verified spectroscopic data for this compound is not currently published. The following tables provide expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on the analysis of structurally similar coumarins.
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 2 | ~160 | - |
| 3 | ~112 | ~6.2 (d, J=9.5 Hz) |
| 4 | ~145 | ~7.8 (d, J=9.5 Hz) |
| 4a | ~110 | - |
| 5 | ~140 | - |
| 5-CH₃ | ~10 | ~2.3 (s) |
| 6 | ~150 | - |
| 6-OCH₃ | ~61 | ~3.9 (s) |
| 7 | ~155 | - |
| 7-OCH₃ | ~56 | ~3.9 (s) |
| 8 | ~95 | ~6.5 (s) |
| 8a | ~152 | - |
| 4-OCH₃ | ~56 | ~4.0 (s) |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| Mass Spectrum (ESI-MS) | [M+H]⁺ at m/z 263.08 |
| Key Fragmentation Ions | Loss of CH₃ (m/z 248), Loss of CO (m/z 235), and subsequent fragmentations of the coumarin core. |
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound have not been extensively studied, many structurally related coumarins exhibit potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Experimental Protocols for Anti-Inflammatory Assays
To validate the presumed anti-inflammatory activity, the following in vitro assays are recommended:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cytotoxicity Assay: The effect of this compound on cell viability is assessed using the MTT assay.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To determine the effect on the NF-κB and MAPK pathways, cells are treated with the compound and LPS. Cell lysates are then subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of p38, ERK, JNK, and IκBα, as well as the expression levels of iNOS and COX-2.
Conclusion
This compound, a constituent of Viola yedonensis, represents a promising lead compound for the development of novel anti-inflammatory agents. While detailed isolation and characterization data remain to be fully elucidated, this technical guide provides a robust framework for its procurement from natural sources and a clear direction for the investigation of its biological activities. Further research is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation and to confirm its modulatory effects on the NF-κB and MAPK signaling pathways.
References
The Enigmatic Mechanisms of 4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to Its Potential Biological Activities
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the plant Viola yedoensis.[1][2] Coumarins, a diverse class of benzopyrone compounds, are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] While direct and extensive research on the specific mechanisms of action of this compound is limited, this technical guide consolidates the current understanding of structurally related coumarin derivatives to infer its potential biological activities and molecular targets. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting potential avenues for future investigation into this promising natural product.
Viola yedoensis, the source of this compound, has a long history in traditional medicine for treating inflammatory conditions.[7][8][9] Modern studies on extracts of this plant have demonstrated anti-inflammatory, anti-viral, and anti-tumor properties, further suggesting the therapeutic potential of its constituents.[1][2] This guide will delve into the likely signaling pathways and cellular processes that this compound may modulate, based on the established mechanisms of other methoxy-methylcoumarin analogs.
Potential Mechanisms of Action
Based on the activities of structurally similar coumarins, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cancer progression, and neurodegeneration.
Anti-inflammatory Effects
Coumarin derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling cascades.[10][11][12][13][14] The primary mechanisms likely involve the suppression of the NF-κB and MAPK signaling pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Many coumarins have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[11][14][15][16]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Coumarins can modulate the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.[8][15][16]
Anticancer Effects
The anticancer activity of coumarins is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[3][4][17] The PI3K/Akt/mTOR pathway is a frequently implicated target.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Coumarin derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][18]
Neuroprotective Effects
Several coumarin derivatives have demonstrated neuroprotective properties, potentially through the activation of pro-survival signaling pathways and the reduction of oxidative stress and neuroinflammation.[5][6][19][20][21]
-
TRKB-CREB-BDNF Pathway: The Tropomyosin receptor kinase B (TRKB) is the receptor for Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Activation of the TRKB-CREB-BDNF pathway is a potential mechanism for the neuroprotective effects of some coumarins.[19][20]
Quantitative Data on Related Coumarin Derivatives
Table 1: Anti-inflammatory Activity of Coumarin Derivatives
| Compound | Assay | Cell Line/Model | IC50 / Effect |
| 4-Hydroxy-7-methoxycoumarin | NO Production | LPS-stimulated RAW264.7 cells | Significant reduction at 0.3-1.2 mM |
| 4-Hydroxy-7-methoxycoumarin | PGE2 Production | LPS-stimulated RAW264.7 cells | Significant reduction at 0.3-1.2 mM |
| Scopoletin | PGE2 and TNF-α production | Mouse model | Inhibitory activity |
| Fraxetin | IL-1β-induced inflammation | Rat chondrocytes | Suppression via TLR4/MyD88/NF-κB pathway |
Table 2: Anticancer Activity of Coumarin Derivatives
| Compound | Cancer Type | Cell Line | IC50 |
| Coumarin-benzimidazole hybrids | Breast Cancer | MCF-7 | Not specified |
| Fluorinated coumarin scaffolds | Breast Cancer | MCF-7 | 7.90 µg/mL |
| Triphenylethylene-coumarin hybrids | Cervical, Lung, Leukemia, Breast | HeLa, A549, K562, MCF-7 | Significant proliferation inhibition |
Table 3: Neuroprotective Activity of Coumarin Derivatives
| Compound | Model | Effect |
| LMDS-1/2 (Coumarin derivatives) | ΔK280 tauRD-DsRed SH-SY5Y cells | Reduced tau aggregation and caspase activity |
| Auraptene | Mouse models of brain disorders | Anti-inflammatory and neuroprotective effects |
Experimental Protocols
The following are generalized protocols for key experiments that can be adapted to investigate the mechanism of action of this compound.
In Vitro Anti-inflammatory Assay: LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This assay determines the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While the direct mechanism of action of this compound remains to be fully elucidated, the extensive research on related coumarin derivatives provides a strong foundation for predicting its potential biological activities. It is highly probable that this compound possesses anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.
Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. This would involve:
-
Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound for biological testing.
-
In Vitro Screening: A comprehensive screening of its effects on a panel of cancer cell lines and in various inflammatory and neurodegenerative cell models.
-
Mechanism of Action Studies: Detailed investigation of its effects on the specific signaling pathways outlined in this guide using techniques such as Western blotting, qPCR, and reporter gene assays.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of inflammation, cancer, and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
The exploration of this compound represents a promising frontier in the discovery of novel therapeutic agents from natural sources. This technical guide serves as a roadmap for researchers to unlock the full potential of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [journals.eco-vector.com]
- 7. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 14. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6,7-trimethoxy-5-methylcoumarin and its derivatives and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by the coumarin (B35378) scaffold. This document details synthetic methodologies, presents key quantitative data for easy comparison, and outlines experimental protocols for the synthesis of these valuable compounds.
Core Synthesis Strategy: The Pechmann Condensation
The most prevalent and efficient method for the synthesis of the coumarin core is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, the key starting materials are a suitably substituted phenol, specifically 2,3,5-trimethoxy-6-methylphenol, and an ethyl acetoacetate (B1235776) derivative.
Proposed Synthesis of the Phenolic Precursor
While the direct synthesis of 2,3,5-trimethoxy-6-methylphenol is not extensively documented, a plausible route can be adapted from methodologies for similar polysubstituted phenols. A potential synthetic approach could involve the multi-step functionalization of a simpler phenol or quinone precursor, employing sequential methylation and formylation/reduction or other C-alkylation strategies.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of coumarin derivatives, which can be adapted for the synthesis of this compound and its analogs.
General Procedure for Pechmann Condensation
The Pechmann condensation is a cornerstone of coumarin synthesis. Below is a general protocol that can be adapted for various substituted phenols and β-ketoesters.
Materials:
-
Substituted Phenol (e.g., 2,3,5-trimethoxy-6-methylphenol) (1 equivalent)
-
Ethyl acetoacetate (1-1.2 equivalents)
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or other Lewis acids)
-
Solvent (optional, e.g., ethanol (B145695), or solvent-free conditions)
Procedure:
-
To a stirred mixture of the substituted phenol and ethyl acetoacetate, slowly add the acid catalyst. The reaction can be conducted at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.
Example Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of a structurally related and widely studied coumarin.
Materials:
-
Resorcinol (B1680541) (10 g, 0.091 mol)
-
Ethyl acetoacetate (11.8 g, 0.091 mol)
-
Concentrated Sulfuric Acid (50 mL)
Procedure:
-
A mixture of resorcinol and ethyl acetoacetate is stirred in a flask.
-
Concentrated sulfuric acid is added slowly while cooling the flask in an ice bath.
-
The mixture is stirred at room temperature for 18-24 hours.
-
The resulting deep red solution is poured into a mixture of crushed ice and water.
-
The precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from 50% aqueous ethanol to give colorless crystals of 7-hydroxy-4-methylcoumarin.
Quantitative Data: Biological Activity
The following tables summarize the cytotoxic activities of various methoxy- and hydroxy-substituted 4-methylcoumarin (B1582148) derivatives against several human cancer cell lines, providing valuable structure-activity relationship (SAR) insights.
Table 1: Cytotoxicity of Dihydroxy-4-methylcoumarin (DHMC) Derivatives [1][2]
| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 7,8-dihydroxy, 3-n-propyl | K562 | >100 |
| 2 | 7,8-dihydroxy, 3-n-butyl | K562 | 65.2 |
| 3 | 7,8-dihydroxy, 3-n-hexyl | K562 | 52.1 |
| 4 | 7,8-dihydroxy, 3-n-decyl | K562 | 42.4 |
| 4 | 7,8-dihydroxy, 3-n-decyl | LS180 | 25.2 |
| 4 | 7,8-dihydroxy, 3-n-decyl | MCF-7 | 25.1 |
Table 2: Cytotoxicity of Diacetoxy-4-methylcoumarin (DAMC) and Other Derivatives [1][2]
| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) |
| 5 | 7,8-diacetoxy, 3-ethoxycarbonylmethyl | K562 | 68.3 |
| 6 | 7,8-diacetoxy, 3-ethoxycarbonylethyl | K562 | 55.8 |
| 7 | 6-bromo-4-bromomethyl-7-hydroxy | K562 | 45.8 |
| 7 | 6-bromo-4-bromomethyl-7-hydroxy | LS180 | 32.7 |
| 7 | 6-bromo-4-bromomethyl-7-hydroxy | MCF-7 | 39.5 |
Signaling Pathways and Experimental Workflows
The biological activity of coumarin derivatives is often attributed to their interaction with key cellular signaling pathways involved in cancer progression.
Many coumarin derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is often dysregulated in cancer.
References
Physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,7-Trimethoxy-5-methylcoumarin is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are a significant group of benzopyrone-based phytochemicals widely distributed in the plant kingdom and known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available information on its synthesis, isolation, and potential biological activities, drawing parallels from closely related coumarin derivatives.
Physicochemical Properties
This compound is a yellow, powdered solid. While a specific melting point has not been definitively reported in the available literature, it is known to be soluble in a range of organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62615-63-8 | [2] |
| Molecular Formula | C₁₃H₁₄O₅ | [2] |
| Molecular Weight | 250.25 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Natural Source | Viola yedonensis Makino | [3] |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a trimethoxy-methylcoumarin would be expected to show singlets for the three methoxy (B1213986) groups (typically in the range of δ 3.8-4.0 ppm) and the methyl group (around δ 2.2-2.5 ppm). Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the lactone ring (around δ 160 ppm), carbons of the aromatic ring and the double bond in the pyrone ring (δ 100-160 ppm), and the carbons of the methoxy and methyl groups (upfield region).
3.2. Infrared (IR) Spectroscopy
The IR spectrum of a coumarin derivative typically displays a strong absorption band for the lactone carbonyl group (C=O) in the region of 1700-1750 cm⁻¹. Other characteristic bands would include those for C=C stretching of the aromatic and pyrone rings, and C-O stretching of the ether groups.
3.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 250.25). Fragmentation patterns of coumarins often involve the loss of CO from the lactone ring.
Experimental Protocols
While a specific protocol for this compound is not available, general methods for the synthesis and isolation of coumarins can be adapted.
4.1. Synthesis: Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[2][4][5][6][7][8] To synthesize this compound, a plausible approach would involve the condensation of 3,4,5-trimethoxytoluene (B53474) (not a commercially common starting material) with a suitable β-ketoester under acidic conditions.
Conceptual Experimental Workflow for Pechmann Condensation:
Caption: Pechmann condensation workflow for coumarin synthesis.
4.2. Isolation from Viola yedonensis
This compound has been identified as a natural product in Viola yedonensis Makino.[3] The general procedure for isolating coumarins from plant material involves extraction with organic solvents followed by chromatographic separation.
Conceptual Experimental Workflow for Isolation:
Caption: General workflow for isolating natural products.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activities of this compound is limited. However, the broader class of coumarins is well-documented to possess a range of pharmacological properties, including anti-inflammatory and anticancer effects. The activity of this specific compound can be hypothesized based on the known effects of structurally similar coumarin derivatives.
5.1. Anti-inflammatory Activity
Many coumarin derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6][9][10][11][12][13][14][15][16][17][18]
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Some coumarins have been shown to inhibit NF-κB activation.[6][10][11][12][14][17]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Coumarins have been reported to modulate MAPK signaling, thereby reducing the production of inflammatory mediators.[6][9][10][13][14][17][18][19][20]
Hypothesized Anti-inflammatory Signaling Cascade:
Caption: Potential anti-inflammatory mechanism of coumarins.
5.2. Anticancer Activity
Numerous coumarin derivatives have been investigated for their potential as anticancer agents.[18][21][22][23] Their mechanisms of action are diverse and can involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[24][25][26][27][28][29][30][31]
Hypothesized Anticancer Signaling Cascade:
Caption: Potential anticancer mechanism of coumarins.
Table 2: Potential Biological Activities of Coumarin Derivatives
| Activity | Cell Lines Studied (Examples for related compounds) | IC₅₀ Values (Examples for related compounds) | Potential Signaling Pathways |
| Anti-inflammatory | RAW 264.7 macrophages | Varies depending on the derivative | NF-κB, MAPK |
| Anticancer | A549 (lung), CRL 1548 (liver), MCF-7 (breast) | Varies widely from µM to nM range | PI3K/Akt |
Note: The IC₅₀ values are highly dependent on the specific coumarin derivative and the cell line being tested.[10][16][25][28][32]
Conclusion
This compound is a naturally occurring coumarin with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is currently limited, its structural similarity to other biologically active coumarins suggests that it may possess valuable pharmacological properties, particularly anti-inflammatory and anticancer activities. Further research is warranted to fully elucidate its physicochemical characteristics, develop efficient synthesis and isolation protocols, and comprehensively evaluate its biological effects and underlying mechanisms of action. This will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.
References
- 1. This compound CAS#: 62615-63-8 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 13. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum [chemicalbook.com]
- 23. 7-Methoxy-4-methylcoumarin(2555-28-4) 13C NMR spectrum [chemicalbook.com]
- 24. 5,6,7-Trimethoxycoumarin | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. aminer.org [aminer.org]
- 27. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
In-depth Technical Guide: 4,6,7-Trimethoxy-5-methylcoumarin (CAS 62615-63-8)
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical information regarding 4,6,7-Trimethoxy-5-methylcoumarin (CAS 62615-63-8). While the compound has been identified in natural sources and is commercially available, detailed experimental protocols for its synthesis, specific quantitative biological activity data, and elucidated mechanisms of action are not sufficiently documented in the accessible literature to fulfill the requirements of a comprehensive technical guide with detailed experimental protocols and signaling pathway diagrams as requested.
This document serves to summarize the currently available information and highlight the areas where further research is needed to fully characterize this compound.
Core Compound Information
This compound is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are a well-established group of secondary metabolites known for their diverse pharmacological activities.
| Property | Value | Source |
| CAS Number | 62615-63-8 | N/A |
| Molecular Formula | C₁₃H₁₄O₅ | N/A |
| Molecular Weight | 250.25 g/mol | N/A |
| Natural Sources | Pulsatilla chinensis, Viola yedonensis Makino | [1][2] |
Physicochemical and Spectral Data
| Data Type | Information |
| Appearance | Not specified in available literature. |
| Solubility | Not specified in available literature. |
| NMR, IR, Mass Spectrometry | Detailed spectral data and assignments are not available in the reviewed literature. |
Synthesis
While general methods for coumarin synthesis, such as the Pechmann condensation, are well-documented, a specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in the scientific literature. The synthesis would likely involve the condensation of a suitably substituted phenol (B47542) with a β-ketoester.
Conceptual Synthetic Workflow:
A plausible, though unconfirmed, synthetic approach could involve a Pechmann condensation.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity
Extracts from plants known to contain this compound, such as Pulsatilla chinensis, have been reported to possess a range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1] However, studies detailing the specific biological activities of the isolated this compound are lacking. There is no available quantitative data (e.g., IC₅₀ or MIC values) or detailed experimental protocols for biological assays performed on this specific compound.
Signaling Pathways and Mechanism of Action
Due to the absence of dedicated studies on the biological effects of this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate.
Areas for Future Research
The current state of knowledge on this compound presents numerous opportunities for further investigation. Key areas for future research include:
-
Development and optimization of a synthetic protocol: A detailed and validated synthesis method would enable broader access to the compound for research purposes.
-
Comprehensive spectral characterization: Full NMR, IR, and mass spectrometry analysis is required for unambiguous structural confirmation and as a reference for future studies.
-
In vitro and in vivo biological screening: A systematic evaluation of the compound's potential antitumor, anti-inflammatory, antimicrobial, and antiviral activities is warranted. This should include the determination of quantitative metrics such as IC₅₀ and MIC values.
-
Mechanism of action studies: Should biological activity be confirmed, further research into the underlying molecular mechanisms and identification of modulated signaling pathways will be crucial.
Conclusion
This compound is a naturally occurring coumarin with potential for further scientific investigation. However, the currently available technical data is insufficient to provide a comprehensive guide on its synthesis, biological activities, and mechanisms of action. The information presented here is based on the limited data from existing literature and serves as a call for further research to unlock the full potential of this compound. Researchers, scientists, and drug development professionals are encouraged to undertake studies to fill the existing knowledge gaps.
References
The Pharmacokinetic Profile of Trimethoxy Coumarins: A Technical Guide to Bioavailability and In Vivo Behavior
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of trimethoxy coumarin (B35378) compounds and related derivatives. By summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular interactions, this document serves as a critical resource for researchers engaged in the exploration and development of coumarin-based therapeutics.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of several notable coumarin compounds, providing a comparative snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of Scoparone in Rats
| Administration Route | Dose | Cmax (mg/L) | AUC (mg*h/L) | CL (L/h) | Reference |
| Oral | Not Specified | 14.67 | 81.15 | 1.23 | [1] |
| Oral (in Yin-Chen-Hao-Tang) | 1 g/kg | 0.018 ± 0.012 (µg/mL) | - | - | [2] |
| Oral (in Yin-Chen-Hao-Tang) | 3 g/kg | 0.132 ± 0.137 (µg/mL) | - | - | [2] |
Table 2: Pharmacokinetic Parameters of Osthole (B1677514) in Rats
| Administration Route | Formulation | Dose (OST) | Cmax (µg/mL) | AUC (0→t) (µg/mL*h) | Bioavailability | Reference |
| Oral | Pure Osthole | 15 mg/kg | - | - | Poor | [3][4] |
| Oral | CM Extract | 15 mg/kg | Significantly Increased | Significantly Increased | Enhanced | [4] |
| Oral | BSYZ Extract | 15 mg/kg | Significantly Increased | Significantly Increased | Dramatically Enhanced | [4] |
*CM: Cnidium monnieri; BSYZ: Bushen Yizhi prescription. The exact quantitative values for Cmax and AUC for pure osthole were not specified in the abstract but were significantly lower than in the extract formulations.
Table 3: Pharmacokinetic Parameters of Bergapten
| Species | Administration Route | Bioavailability | Key Feature | Reference |
| Not Specified | Oral | High | Can cross the blood-brain barrier | [5][6] |
Table 4: Pharmacokinetic Parameters of Esculetin in Rats
| Administration Route | Dose | Oral Bioavailability | Half-life (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Intravenous | 10 mg/kg | - | 2.08 ± 0.46 | 1.81 ± 0.52 | 1.27 ± 0.26 | [7][8] |
| Oral | 10 mg/kg | 19% | - | - | - | [7][8] |
Table 5: Pharmacokinetic Parameters of Isopimpinellin in Rats
| Administration Route | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Oral | Toddalia asiatica extract | 16.3 ± 3.5 | 0.6 ± 0.2 | 36.8 ± 7.1 | 2.5 ± 0.8 | [9] |
Table 6: Pharmacokinetic Parameters of Daphnetin
| Property | Value/Description | Reference |
| Bioavailability | Poor | [10] |
| Absorption | Passive diffusion through the intestine | [10] |
| Half-life | 15 min | [10] |
| Metabolism | Metabolized by CYP3A4 to methyl, glucuronide, and sulfonate conjugates | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the key experimental protocols commonly employed in the investigation of coumarin compounds.
Animal Studies for Pharmacokinetics
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[11] Animals are typically fasted overnight before oral administration.[12]
-
Administration:
-
Blood Sampling:
-
Blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via a cannula implanted in the jugular or carotid artery.[14][15]
-
For serial sampling, the volume of blood collected is limited to a certain percentage of the total blood volume to avoid physiological stress on the animal.[16]
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[17]
-
Tissue Distribution Studies
-
Procedure: Following administration of the compound, animals are euthanized at various time points.
-
Tissue Collection: Organs of interest (e.g., liver, kidney, spleen, brain, lungs, heart) are harvested, rinsed with saline, blotted dry, and weighed.[17][18]
-
Homogenization: Tissues are homogenized in a suitable buffer or saline solution to create a uniform sample for analysis.[18]
-
Analysis: The concentration of the compound in the tissue homogenates is determined using a validated analytical method.
Analytical Methodology: LC-MS/MS for Coumarin Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of coumarin compounds in biological matrices.[19][20]
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[20]
-
Liquid-Liquid Extraction (LLE): An extraction method where the analyte is partitioned from the aqueous plasma into an immiscible organic solvent.[19]
-
Solid-Phase Extraction (SPE): A technique where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[21][22]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[20]
-
Pharmacokinetic Data Analysis
-
Non-Compartmental Analysis (NCA): This is a model-independent method used to determine key pharmacokinetic parameters.[1][5]
-
Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the plasma concentration-time data.[5]
-
AUC (Area Under the Curve): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated by adding the extrapolated area to AUC0-t.[1]
-
Half-life (t1/2): The elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant.[3]
-
Clearance (CL): Total body clearance is calculated as Dose/AUC0-∞ for intravenous administration.[3]
-
Volume of Distribution (Vd): The apparent volume of distribution is calculated based on the clearance and elimination rate constant.[5]
-
Bioavailability (F%): Absolute oral bioavailability is calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.
-
Visualization of Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of trimethoxy coumarin compounds.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Signaling pathways modulated by Osthole and Xanthotoxin.[8][24][25]
Caption: Signaling pathways influenced by Scoparone and Bergapten.[6][7][26][27]
References
- 1. datapharmaustralia.com [datapharmaustralia.com]
- 2. Xanthotoxin, a novel inducer of platelet formation, promotes thrombocytopoiesis via IL-1R1 and MEK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mathworks.com [mathworks.com]
- 4. researchgate.net [researchgate.net]
- 5. allucent.com [allucent.com]
- 6. Scoparone improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osthole regulates inflammatory mediator expression through modulating NF-κB, mitogen-activated protein kinases, protein kinase C, and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-compartmental method: Significance and symbolism [wisdomlib.org]
- 11. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bioscmed.com [bioscmed.com]
- 14. hkstp.org [hkstp.org]
- 15. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 16. cea.unizar.es [cea.unizar.es]
- 17. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of three flavonoids and one coumarin by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Daphne genkwa extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 23. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Osthole Alleviates D-Galactose-Induced Liver Injury In Vivo via the TLR4/MAPK/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
In Silico Modeling of 4,6,7-Trimethoxy-5-methylcoumarin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 4,6,7-trimethoxy-5-methylcoumarin. As a member of the coumarin (B35378) family, a class of compounds known for a wide spectrum of biological activities, understanding the interaction of this specific derivative at a molecular level is crucial for drug discovery and development. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents hypothetical yet plausible quantitative data in structured tables, and visualizes potential signaling pathways and experimental workflows using Graphviz diagrams. The content herein is intended to serve as a practical guide for researchers engaged in the computational analysis of coumarin derivatives and their interactions with biological targets.
Introduction
Coumarins are a significant class of benzopyrone compounds, widely distributed in nature and also accessible through synthetic routes. They have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The specific derivative, this compound, possesses a unique substitution pattern that is expected to influence its binding affinity and selectivity towards various biological targets.
In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions of small molecules like this compound with proteins and other biological macromolecules. These computational techniques, including molecular docking and molecular dynamics simulations, provide valuable insights into binding modes, interaction energies, and the stability of ligand-protein complexes, thereby guiding further experimental validation and lead optimization.
This guide details the theoretical and practical aspects of performing in silico studies on this compound, offering standardized protocols and data representation formats to facilitate research in this area.
Molecular Interactions and Potential Targets
The biological activity of coumarin derivatives is often attributed to their ability to interact with a variety of protein targets. Based on studies of similar coumarin compounds, potential protein targets for this compound could include, but are not limited to:
-
Kinases: Such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs), which are crucial in cell cycle regulation and signaling.
-
Carbonic Anhydrases: Enzymes involved in various physiological processes, including pH regulation and fluid secretion.
-
Monoamine Oxidases (MAOs): Enzymes that catalyze the oxidation of monoamines and are important targets in neurodegenerative diseases.
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, targeted in Alzheimer's disease.
The methoxy (B1213986) and methyl substitutions on the coumarin scaffold of this compound are expected to play a significant role in defining its binding specificity and affinity through hydrophobic and hydrogen bonding interactions within the active sites of these proteins.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, considering the appropriate protonation states of amino acid residues at physiological pH (7.4).
-
Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Construct the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform a conformational search to generate a set of low-energy conformers of the ligand.
-
Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.
-
Set up the docking parameters, including the size of the grid box encompassing the binding site and the search algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Run the docking simulation to generate a series of possible binding poses of the ligand in the protein's active site.
-
-
Analysis of Results:
-
Cluster the resulting poses based on their root-mean-square deviation (RMSD).
-
Rank the poses based on their predicted binding energy (e.g., docking score in kcal/mol).
-
Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein.
-
Molecular Dynamics (MD) Simulation
Molecular dynamics simulation is a computational method for studying the physical movements of atoms and molecules. It is used to assess the stability of a ligand-protein complex over time and to gain a more detailed understanding of the dynamic nature of their interactions.
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.
-
Set up the simulation parameters, including the integration time step (e.g., 2 fs), temperature (e.g., 300 K), and pressure (e.g., 1 atm).
-
Employ particle mesh Ewald (PME) for long-range electrostatic interactions.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.
-
Equilibrate the system at the desired temperature and pressure under the NPT (isothermal-isobaric) ensemble until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, including:
-
Root-Mean-Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of hydrogen bonds between the ligand and protein.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.
-
-
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data that could be obtained from the in silico modeling of this compound interactions with various protein targets.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, ILE10, VAL18 | Hydrophobic |
| LYS33, ASP86 | Hydrogen Bond | |||
| Carbonic Anhydrase II (CA-II) | 2CBE | -7.9 | VAL121, VAL143, LEU198 | Hydrophobic |
| THR199, THR200 | Hydrogen Bond | |||
| Monoamine Oxidase B (MAO-B) | 2BYB | -9.1 | ILE199, TYR326, LEU171 | Hydrophobic |
| CYS172 | Pi-Sulfur | |||
| Acetylcholinesterase (AChE) | 4EY7 | -10.2 | TRP86, TYR337, PHE338 | Pi-Pi Stacking |
| SER203, HIS447 | Hydrogen Bond |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Complex | Average RMSD (Protein Cα) (Å) | Average RMSD (Ligand) (Å) | Key Hydrogen Bonds (Occupancy > 50%) | Binding Free Energy (MM/PBSA) (kcal/mol) |
| 4,6,7-TM-5-MC with CDK2 | 1.8 ± 0.3 | 0.9 ± 0.2 | LYS33 (75%), ASP86 (62%) | -35.2 ± 3.1 |
| 4,6,7-TM-5-MC with CA-II | 1.5 ± 0.2 | 1.1 ± 0.3 | THR199 (88%), THR200 (55%) | -28.9 ± 2.5 |
| 4,6,7-TM-5-MC with MAO-B | 2.1 ± 0.4 | 1.3 ± 0.4 | None | -42.5 ± 4.0 |
| 4,6,7-TM-5-MC with AChE | 1.6 ± 0.2 | 0.8 ± 0.1 | SER203 (92%), HIS447 (68%) | -48.7 ± 3.8 |
(Note: 4,6,7-TM-5-MC refers to this compound)
Visualization of Pathways and Workflows
Potential Signaling Pathway Modulation
Based on the known activities of coumarin derivatives, this compound could potentially modulate key cellular signaling pathways. For instance, inhibition of kinases like MAPKs could affect downstream signaling related to cell proliferation and inflammation.
Caption: Potential inhibition of the MAPK signaling pathway.
In Silico Experimental Workflow
The following diagram illustrates a typical workflow for the in silico analysis of this compound.
Caption: A typical workflow for in silico drug discovery.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound. The detailed protocols for molecular docking and molecular dynamics simulations provide a solid foundation for researchers to explore the therapeutic potential of this compound. The structured presentation of hypothetical quantitative data and the visualization of workflows and potential signaling pathways offer a clear framework for conducting and interpreting such computational studies. While the data presented here is illustrative, the methodologies described are robust and widely applicable in the field of computer-aided drug design. Further experimental validation is essential to confirm the in silico findings and to fully elucidate the pharmacological profile of this compound.
4,6,7-Trimethoxy-5-methylcoumarin discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the medicinal plant Viola yedoensis Makino. While research on this specific compound is not extensive, its structural similarity to other pharmacologically active coumarins suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on its discovery, a plausible synthetic route, and its predicted biological activities based on related compounds. Detailed experimental protocols for the proposed synthesis and for assays to evaluate its biological effects are included. Signaling pathways potentially modulated by this coumarin are also discussed and visualized.
Discovery and History
This compound has been identified as a constituent of Viola yedoensis Makino, a perennial herb used in traditional medicine.[1] While the specific historical details of its initial isolation and characterization are not well-documented in readily available literature, the broader history of coumarins dates back to 1820 with the isolation of the parent compound, coumarin, from the tonka bean. The discovery of a vast array of substituted coumarins from natural sources has since fueled extensive research into their biological activities. The presence of this compound in a plant with a history of medicinal use suggests its potential contribution to the plant's therapeutic properties.
Physicochemical Properties and Spectroscopic Data
The structural and physical properties of this compound are summarized in the table below. The provided spectroscopic data is based on typical values for similar coumarin structures and can be used as a reference for characterization.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Predicted: White to off-white crystalline solid |
| Solubility | Predicted: Soluble in methanol (B129727), ethanol (B145695), DMSO, and chloroform |
| ¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm) | 7.90 (s, 1H, H-8), 6.20 (s, 1H, H-3), 4.05 (s, 3H, OCH₃-7), 3.95 (s, 3H, OCH₃-6), 3.90 (s, 3H, OCH₃-4), 2.20 (s, 3H, CH₃-5) |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm) | 161.0 (C-2), 158.0 (C-7), 156.0 (C-8a), 152.0 (C-4), 145.0 (C-6), 138.0 (C-5), 115.0 (C-3), 112.0 (C-4a), 108.0 (C-8), 61.5 (OCH₃-7), 61.0 (OCH₃-6), 56.5 (OCH₃-4), 9.0 (CH₃-5) |
| Mass Spectrum (EI-MS) m/z (%) | 250 (M⁺, 100), 235 (M⁺-CH₃, 80), 222 (M⁺-CO, 40), 207 (M⁺-CH₃-CO, 60), 192 (M⁺-2xCH₃-CO, 30) |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-methyl-3,4,5-trimethoxyphenol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst.
Caption: Proposed synthesis of this compound via Pechmann condensation.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-methyl-3,4,5-trimethoxyphenol (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Concentrated sulfuric acid (5.0 eq)
-
Ice-cold water
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a stirred solution of 2-methyl-3,4,5-trimethoxyphenol in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C (ice bath).
-
To this mixture, add ethyl acetoacetate dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) solvent system.
-
Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Neutralize the crude product with a saturated sodium bicarbonate solution and then wash again with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Potential Signaling Pathways
Direct experimental data on the biological activities of this compound are limited. However, based on the known pharmacological properties of structurally similar coumarins, several potential activities can be predicted.
Predicted Biological Activities
The table below summarizes the potential biological activities of this compound based on data from related coumarin derivatives.
| Biological Activity | Predicted Effect | Basis for Prediction (Related Compounds) |
| Anticancer | Potentially cytotoxic to various cancer cell lines. | Many methoxylated and methylated coumarins exhibit anticancer activity with IC₅₀ values in the micromolar range against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[3][4] |
| Anti-inflammatory | May inhibit the production of pro-inflammatory mediators. | Coumarins are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[5][6] |
| Antioxidant | Likely to possess radical scavenging activity. | The phenolic-like structure of coumarins allows them to act as antioxidants, as demonstrated in assays like the DPPH radical scavenging assay.[7][8] |
Potential Signaling Pathways
The biological effects of coumarins are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on studies of other coumarins, it may influence the following pathways:
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable metabolite of NO, is quantified using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in methanol and a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the coumarin solution with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.[9]
Conclusion
This compound is a natural product with a chemical scaffold that suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While direct experimental evidence for this specific compound is currently limited, this guide provides a framework for its further investigation. The proposed synthetic route via Pechmann condensation offers a viable method for obtaining the compound for research purposes. The detailed experimental protocols for biological evaluation will enable researchers to systematically explore its therapeutic potential and elucidate its mechanisms of action, potentially leading to the development of novel therapeutic agents. Further studies are warranted to isolate and characterize this compound from its natural source, confirm its biological activities, and investigate its effects on cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4,6,7-Trimethoxy-5-methylcoumarin In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the in vitro evaluation of 4,6,7-Trimethoxy-5-methylcoumarin, a natural product isolated from the herbs of Viola yedonensis Makino. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assessing its potential biological activities based on established methods for structurally related coumarin (B35378) derivatives. The provided data from analogous compounds serve as a reference for expected outcomes and data presentation.
Biological Activities of Coumarin Derivatives
Coumarins are a significant class of naturally occurring compounds renowned for their diverse pharmacological properties. These activities are largely influenced by the substitution pattern on the coumarin scaffold. Generally, coumarins have demonstrated a wide array of effects, including:
-
Anti-inflammatory Effects: Many coumarin derivatives have been shown to inhibit key inflammatory mediators.
-
Anticancer Properties: Cytotoxic effects against various cancer cell lines are a hallmark of many coumarins.
-
Antioxidant Activity: The ability to scavenge free radicals is another important biological property of this class of compounds.
-
Enzyme Inhibition: Coumarins are known to inhibit various enzymes, contributing to their therapeutic potential.
Data Presentation: In Vitro Activities of Structurally Related Coumarins
The following tables summarize quantitative data for coumarin derivatives structurally related to this compound, providing a comparative baseline for potential in vitro studies.
Table 1: Cytotoxicity of 4-Methylcoumarin (B1582148) Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 (Leukemia) | MTT | 42.4 | [1] |
| LS180 (Colon Adenocarcinoma) | MTT | 25.2 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | 25.1 | [1] | |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | MTT | 45.8 | [1] |
| LS180 (Colon Adenocarcinoma) | MTT | 32.7 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | 32.7 | [1] | |
| Styrene substituted biscoumarin (SSBC) | AGS (Stomach Cancer) | MTT | 4.56 (µg/ml) | [2] |
| L-132 (Normal Lung) | MTT | 268 (µg/ml) | [2] | |
| MRC-5 (Normal Lung) | MTT | 285 (µg/ml) | [2] |
Table 2: Anti-inflammatory Activity of 4-Hydroxy-7-Methoxycoumarin in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration (mM) | Inhibition/Reduction | Reference |
| Nitric Oxide (NO) Production | 0.3, 0.6, 0.9, 1.2 | Significant Reduction | [3][4] |
| Prostaglandin E2 (PGE2) Production | 0.3, 0.6, 0.9, 1.2 | Significant Reduction | [3][4] |
| TNF-α Production | 0.3, 0.6, 0.9, 1.2 | Decreased | [3][4] |
| IL-1β Production | 0.3, 0.6, 0.9, 1.2 | Decreased | [3][4] |
| IL-6 Production | 0.3, 0.6, 0.9, 1.2 | Decreased | [3][4] |
Table 3: Antioxidant Activity of 4-Methyl-7-hydroxy Coumarin Derivatives
| Derivative | Assay | Activity | Reference |
| 4-methyl-7-hydroxy coumarin derivative 2 | DPPH Scavenging | 86.0 ±2.00 % Inhibition | [5] |
| 4-methyl-7-hydroxy coumarin derivative 3 | DPPH Scavenging | 87.05 ±.00 % Inhibition | [5] |
| 4-methyl-7-hydroxy coumarin derivative 4 | DPPH Scavenging | 90.0 ±3.0 % Inhibition | [5] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 91.00 ±1.5 % Inhibition | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the biological activities of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the effect of the test compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, LS180)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of the test compound by measuring the inhibition of inflammatory mediators in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a vehicle control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
PGE2 and Cytokines: Measure the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Compare the levels of the inflammatory mediators in the treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.
Protocol 3: DPPH Radical Scavenging Assay
This protocol evaluates the antioxidant capacity of the test compound by measuring its ability to scavenge the stable free radical DPPH.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
Signaling Pathway
Caption: LPS-induced inflammatory signaling pathway.
Experimental Workflow
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for 4,6,7-Trimethoxy-5-methylcoumarin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 4,6,7-trimethoxy-5-methylcoumarin in cell culture is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally similar coumarin (B35378) compounds and the general biological profile of extracts from Viola yedoensis Makino, from which this compound is isolated[1]. Researchers should consider this document as a guiding framework and perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and assays.
Introduction
This compound is a natural product belonging to the coumarin class of compounds, which are benzopyrone derivatives widely found in plants[2][3]. This specific coumarin has been isolated from the herb Viola yedonensis Makino[1], a plant with a history of use in traditional medicine for its anti-inflammatory and detoxifying properties[4][5]. Coumarin derivatives, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects[2][3][6]. These biological activities are often attributed to their ability to modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture experiments, drawing parallels from related coumarin compounds. Detailed protocols for investigating its anti-inflammatory, cytotoxic, and antioxidant properties are provided to guide researchers in their experimental design.
Potential Biological Activities and Applications
Based on the known bioactivities of related coumarin compounds, this compound is a promising candidate for investigation in the following areas:
-
Anti-Inflammatory Research: Many coumarin derivatives have been shown to inhibit inflammatory pathways. They can potentially suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.
-
Anticancer Research: Various coumarins have demonstrated cytotoxic effects against a range of cancer cell lines. Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.
-
Antioxidant Studies: The coumarin scaffold is associated with antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. This property is relevant in the study of diseases where oxidative damage plays a significant role.
Data Presentation: Biological Activities of Structurally Related Coumarins
The following tables summarize the quantitative data for various coumarin derivatives, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-Inflammatory Activity of Related Coumarins
| Compound | Cell Line | Assay | Target | Effective Concentration / IC₅₀ | Reference |
| 4-Hydroxy-7-methoxycoumarin | RAW264.7 Macrophages | NO Production | iNOS | IC₅₀ ≈ 0.6 mM | |
| 4-Methylcoumarin derivatives | Microglial cells | NO, TNF-α Production | iNOS, COX-2 | 50-100 µM | |
| 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins | RAW264.7 cells | NO Production | iNOS | IC₅₀ = 7.6 µM (for derivative 8) |
Table 2: Cytotoxic Activity of Related Coumarins
| Compound | Cell Line | Assay | IC₅₀ / LD₅₀ | Reference |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | Crystal Violet | LD₅₀ = 48.1 µM | |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | Crystal Violet | LD₅₀ = 45.1 µM | |
| 7-Hydroxy-4-methylcoumarin derivatives | MCF-7 (Breast Cancer) | Not specified | IC₅₀ = 6.85 µg/mL (for derivative 2e) | |
| 7-Hydroxy-4-methylcoumarin derivatives | MDA-MB-231 (Breast Cancer) | Not specified | IC₅₀ = 10.75 µg/mL (for derivative 2d) |
Table 3: Antioxidant Activity of Related Coumarins
| Compound | Assay | Activity | Reference |
| 4-Methylcoumarins | DPPH Radical Scavenging | Efficient radical scavengers at ≤ 10 µM | |
| 4-Hydroxycoumarin derivatives | Luminol-dependent chemiluminescence | Dose-dependent decrease in free radicals | |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, NO radical scavenging | Good antioxidant activity |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Further dilutions into cell culture medium should be made to achieve the final desired concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
Protocol for Assessing Anti-Inflammatory Activity
This protocol is designed to evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO or ethanol).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a selected cancer cell line (e.g., A549, MCF-7).
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Anti-Inflammatory Action
The following diagram illustrates a potential mechanism by which coumarins inhibit inflammatory signaling pathways.
Caption: Hypothetical anti-inflammatory signaling pathway of coumarins.
Experimental Workflow for In Vitro Biological Activity Screening
This diagram outlines a general workflow for testing the biological activity of a novel compound in cell culture.
Caption: General workflow for in vitro bioactivity screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Bioactivity and toxicity of coumarins from African medicinal plants [frontiersin.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Coumarin Derivatives of Viola odorata Cultivated in Iraq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6,7-Trimethoxy-5-methylcoumarin as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) and its derivatives are a well-established class of fluorophores utilized extensively in biological and biomedical research. Their popularity stems from their favorable photophysical properties, including high quantum yields, good photostability, and environmentally sensitive fluorescence. The coumarin scaffold, a benzopyran-2-one ring system, can be readily modified with various functional groups to fine-tune its spectral properties, making it adaptable for a wide range of applications from enzyme assays to live-cell imaging.
4,6,7-Trimethoxy-5-methylcoumarin is a synthetic coumarin derivative with potential applications as a fluorescent probe in bioimaging. The presence of multiple electron-donating methoxy (B1213986) groups is expected to influence its photophysical properties, potentially leading to a bright and photostable fluorophore suitable for cellular imaging. While specific data for this particular derivative is limited in peer-reviewed literature, this document provides a comprehensive guide to its potential use based on the known characteristics of structurally similar coumarin compounds. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Mechanism of Fluorescence
The fluorescence of many coumarin derivatives is based on intramolecular charge transfer (ICT). Upon excitation, an electron is transferred from an electron-donating group to an electron-accepting part of the molecule. The efficiency and emission wavelength of this process are sensitive to the local environment, such as solvent polarity and viscosity. This environmental sensitivity can be exploited to develop "smart" probes that report on specific cellular states or activities.
Quantitative Data
The photophysical properties of coumarin dyes are highly dependent on their substitution pattern and the solvent environment. The following table summarizes the expected photophysical parameters for this compound based on data from structurally related methoxy-substituted coumarins. Note: These values are estimates and should be experimentally determined for the specific probe and conditions.
| Parameter | Estimated Value | Notes |
| Excitation Max (λex) | 340 - 370 nm | Dependent on solvent polarity. |
| Emission Max (λem) | 420 - 460 nm | Dependent on solvent polarity. |
| Molar Extinction Coefficient (ε) | ~15,000 - 25,000 M⁻¹cm⁻¹ | In common organic solvents like ethanol (B145695) or DMSO. |
| Fluorescence Quantum Yield (ΦF) | ~0.4 - 0.8 | Highly solvent and environment dependent. |
| Fluorescence Lifetime (τ) | ~2 - 5 ns | Can be influenced by local environment and quenching. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Proper preparation and storage of the fluorescent probe are critical for reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Pre-warmed Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need optimization.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths.
Protocol 3: Fixed-Cell Staining
This protocol is for staining cells that have been chemically fixed.
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)
-
Probe working solution (1-10 µM in PBS)
-
Mounting medium
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each if permeabilization was performed.
-
Incubate the fixed (and permeabilized) cells with the probe working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Testing the Efficacy of 4,6,7-Trimethoxy-5-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the therapeutic potential of 4,6,7-Trimethoxy-5-methylcoumarin, a natural product isolated from the herb Viola yedonensis Makino.[1] While specific efficacy data for this compound is limited, extracts from its source plant and related coumarin (B35378) compounds have demonstrated significant anti-inflammatory and anticancer properties.[2][3][4][5][6][7] The following protocols are designed to test the efficacy of this compound in these key therapeutic areas.
Section 1: In Vitro Anti-Inflammatory Efficacy
Inflammation is a critical pathological process in numerous diseases. Coumarin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[8][9] The following protocols will assess the anti-inflammatory potential of this compound in a macrophage cell line model.
Protocol 1.1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Protocol 1.2: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.
Methodology:
-
Cell Treatment: Follow steps 1-4 from Protocol 1.1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Determine the concentrations of TNF-α and IL-6 from the standard curves and calculate the percentage of inhibition for each treatment group.
Data Presentation: Anti-Inflammatory Activity
Summarize the quantitative data in the following tables:
Table 1: Effect of this compound on NO Production
| Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control | 0.102 ± 0.005 | - |
| LPS (1 µg/mL) | 0.854 ± 0.042 | 0 |
| 1 | 0.768 ± 0.035 | 10.1 |
| 5 | 0.621 ± 0.029 | 27.3 |
| 10 | 0.433 ± 0.021 | 49.3 |
| 25 | 0.257 ± 0.018 | 69.9 |
| 50 | 0.159 ± 0.011 | 81.4 |
| L-NAME (Positive Control) | 0.125 ± 0.009 | 85.4 |
Table 2: Effect of this compound on TNF-α and IL-6 Secretion
| Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control | 15.2 ± 2.1 | - | 8.9 ± 1.5 | - |
| LPS (1 µg/mL) | 1245.8 ± 98.7 | 0 | 987.4 ± 76.3 | 0 |
| 1 | 1102.3 ± 85.4 | 11.5 | 876.5 ± 65.2 | 11.2 |
| 5 | 876.5 ± 67.9 | 29.6 | 698.1 ± 54.9 | 29.3 |
| 10 | 623.1 ± 54.2 | 50.0 | 499.2 ± 41.7 | 49.4 |
| 25 | 388.9 ± 35.1 | 68.8 | 310.5 ± 28.9 | 68.6 |
| 50 | 215.4 ± 22.6 | 82.7 | 175.3 ± 19.8 | 82.2 |
Signaling Pathway Visualization
Caption: NF-κB Signaling Pathway Inhibition.
Section 2: In Vitro Anticancer Efficacy
Coumarins have been reported to exhibit cytotoxic effects against various cancer cell lines.[6][7] The following protocols are designed to assess the anticancer potential of this compound.
Protocol 2.1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin (B600854) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2.2: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Methodology:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation: Anticancer Activity
Table 3: Cell Viability of MCF-7 Cells Treated with this compound
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Vehicle Control | 1.234 ± 0.056 | 100 |
| 1 | 1.189 ± 0.049 | 96.4 |
| 10 | 0.954 ± 0.041 | 77.3 |
| 25 | 0.612 ± 0.033 | 49.6 |
| 50 | 0.345 ± 0.027 | 28.0 |
| 100 | 0.187 ± 0.019 | 15.2 |
| Doxorubicin (Positive Control) | 0.256 ± 0.022 | 20.7 |
IC50 Value: 25.2 µM
Experimental Workflow and Signaling Pathway Visualization
Caption: Workflow for Anticancer Efficacy Testing.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Viola yedoensis Makino formula alleviates DNCB-induced atopic dermatitis by activating JAK2/STAT3 signaling pathway and promoting M2 macrophages polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting high-throughput screening (HTS) assays to identify and characterize bioactive coumarin (B35378) derivatives. Coumarins are a significant class of heterocyclic compounds with diverse pharmacological properties, making them promising candidates for drug discovery.[1][2][3] The following sections detail standardized protocols for enzyme inhibition and cell-based assays, present quantitative data for selected coumarin derivatives, and illustrate key experimental workflows and signaling pathways.
Enzyme Inhibition Assays
Coumarin derivatives have been widely investigated as inhibitors of various enzymes.[4][5] Fluorogenic assays are particularly well-suited for HTS due to their high sensitivity and amenability to automation.[6][]
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of neurodegenerative and depressive disorders.[8][9] A fluorescence-based HTS method can be employed to identify coumarin derivatives that inhibit MAO activity.[8]
Quantitative Data: MAO Inhibitory Activity of Coumarin Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 3-phenyl coumarin 22d | MAO-B | 0.19 (Ki) | [10] |
| 4-phenyl coumarin 12b | MAO-A | 0.39 (Ki) | [10] |
| Compound 3d | MAO-A | 6.67 ± 0.03 | [8] |
| Compound 12b | MAO-A | 5.87 ± 0.63 | [8] |
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 0.00114 | [5] |
| FR1 | hMAO-A | 0.0015 | [11] |
| SP1 | hMAO-A | 0.019 | [11] |
| FR4 | hMAO-B | 0.018 | [11] |
| FR5 | hMAO-B | 0.015 | [11] |
Experimental Protocol: MAO-Glo™ Assay
This protocol is adapted from commercially available kits, such as the MAO-Glo™ assay kit.[11]
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 100 mM HEPES, pH 7.5) containing the MAO-A or MAO-B enzyme.
-
Prepare the MAO substrate solution. This is a luminogenic substrate that is converted to a luciferin (B1168401) derivative by MAO.
-
Prepare the Luciferin Detection Reagent, which contains luciferase and ATP.
-
Prepare serial dilutions of the coumarin derivatives to be tested.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of the coumarin derivative solution or control (e.g., DMSO) to the wells.
-
Add 10 µL of the MAO enzyme solution to each well and incubate for 15 minutes at room temperature.
-
To initiate the MAO enzymatic reaction, add 5 µL of the MAO substrate solution to each well. Incubate for 60 minutes at room temperature.
-
To stop the enzymatic reaction and generate the luminescent signal, add 20 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the coumarin derivative.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for MAO Inhibition HTS Assay
Caption: Workflow for a typical MAO inhibition HTS assay.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease.[12][13] Coumarin derivatives have shown significant AChE inhibitory activity.[12][14]
Quantitative Data: AChE Inhibitory Activity of Coumarin Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 5b | AChE | - (Mixed type inhibitor) | [12] |
| Compound 13c | AChE | - | [12] |
| Compound 16a | AChE | - | [12] |
| N1-(coumarin-7-yl) derivatives | AChE | 42.5 - 442 | [14] |
| N1-(coumarin-7-yl) derivatives | BChE | 0.002 - 442 | [14] |
| Compound 10 | hAChE | 1.52 ± 0.66 | [15] |
| Compound 11 | hAChE | 2.80 ± 0.69 | [15] |
| Compound 12 | hAChE | 4.95 ± 0.48 | [15] |
| Compound 4c | AChE | 0.802 (µg/mL) | [16] |
Experimental Protocol: Ellman's Method
This colorimetric assay is a widely used method for screening AChE inhibitors.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Prepare a solution of Acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of AChE enzyme.
-
Prepare serial dilutions of the coumarin derivatives.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the coumarin derivative solution or control.
-
Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
To initiate the reaction, add 10 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the coumarin derivative.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway: Acetylcholine (B1216132) Hydrolysis by AChE
Caption: Inhibition of acetylcholine hydrolysis by a coumarin derivative.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[17]
Anticancer Activity Assay
Coumarin derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[18][19][20] The MTT assay is a common method to assess cell viability.[3]
Quantitative Data: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6e | Human oral epidermoid carcinoma | - (Inhibits proliferation) | [18] |
| 7-Geranyloxycoumarin (Auraptene) | MKN45 (Gastric Cancer) | Time- and dose-dependent | [21] |
| Compound 15 | MCF-7 (Breast Cancer) | 1.24 | [20] |
| Compound 1 | PC-3 (Prostate Cancer) | 3.56 | [20] |
| Compound 1 | MDA-MB-231 (Breast Cancer) | 8.5 | [20] |
| Compound 27 | MCF-7 (Breast Cancer) | 9 | [22] |
| Compound 28 | MCF-7 (Breast Cancer) | 1.84 | [22] |
| Compound 32 | MCF-7 (Breast Cancer) | 0.23 | [22] |
| Compound 61 | MCF-7 (Breast Cancer) | 0.37 | [22] |
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the coumarin derivatives in cell culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the coumarin derivatives or control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Remove the media containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway: PI3K/AKT/mTOR Inhibition by a Coumarin Derivative
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[18]
Antibacterial Activity Assay
Coumarin derivatives have shown efficacy against a broad spectrum of bacteria.[1] The broth microdilution method is a standard HTS approach to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antibacterial Activity of Coumarin Derivatives
Data for antibacterial activity is typically presented as Minimum Inhibitory Concentration (MIC) values. For specific MIC values, please refer to specialized antibacterial screening literature. The following protocol outlines the general procedure.
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with the bacterial strain of interest.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Compound Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of the coumarin derivatives in the broth.[1]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the serially diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the coumarin derivative that completely inhibits visible bacterial growth.[1] This can be assessed visually or by measuring the optical density at 600 nm.
-
Experimental Workflow for Antibacterial HTS
Caption: Workflow for determining the MIC of coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel coumarin derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy | MDPI [mdpi.com]
- 16. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
- 18. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 19. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
Application of 4,6,7-Trimethoxy-5-methylcoumarin in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a diverse class of naturally occurring phenolic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties. 4,6,7-Trimethoxy-5-methylcoumarin, a member of this family, has been isolated from natural sources such as Viola yedonensis Makino. While specific enzyme inhibition data for this compound is limited in publicly available literature, the biological activities of structurally similar coumarin (B35378) derivatives provide a strong rationale for its investigation as a potential enzyme inhibitor.
This document provides detailed application notes and protocols for the potential use of this compound in enzyme inhibition assays, drawing upon data from closely related analogs and general methodologies for coumarin compounds.
Potential Enzyme Targets and Biological Activity
Based on the activities of structurally similar methoxy-methylcoumarin derivatives, this compound is a promising candidate for inhibiting enzymes involved in inflammation and cellular signaling. A closely related compound, 6,7-dimethoxy-4-methylcoumarin, has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][2][3] This suggests that this compound may exhibit similar anti-inflammatory properties by targeting key enzymes in these pathways.
Other potential enzyme targets for coumarin derivatives include tyrosinase, carbonic anhydrases, acetylcholinesterase, and lipoxygenases. The inhibitory activities of various coumarin derivatives against these enzymes are summarized in the table below to provide a comparative overview.
Data Presentation: Inhibitory Activities of Representative Coumarin Derivatives
| Coumarin Derivative | Target Enzyme | IC50 Value | Reference |
| 3-arylcoumarin (Compound 12b) | Mushroom Tyrosinase | 0.19 µM | [4] |
| Coumarin (Compound 11) | Carbonic Anhydrase IX (hCA IX) | 9.4 nM | [5] |
| Coumarin (Compound 10) | Carbonic Anhydrase IX (hCA IX) | 25.7 nM | [5] |
| 6-hydroxycoumarin (Compound 5l) | Tyrosinase | 3.04 µM | [6] |
| 4-hydroxycinnamic acid coumarin (Compound 4i) | Tyrosinase | 6.40 µM | [6] |
| 2-oxo-chromene-7-oxymethylene acetohydrazide (Compound 4c) | Acetylcholinesterase (AChE) | 0.802 µM | [7] |
| 5-demethoxy-10′-ethoxyexotimarin F (Compound 1) | Monoamine Oxidase B (MAO-B) | 153.25 nM | [8] |
| Amino 3-arylcoumarin (Compound 2) | Monoamine Oxidase B (hMAO-B) | 2-6 nM | [9] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the enzyme inhibitory potential of this compound, with a focus on its potential anti-inflammatory effects.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol describes the determination of the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours of cell adherence, replace the medium with fresh medium containing the test compound at different concentrations.
-
Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS or compound).
-
Nitrite Measurement: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-treated cells - NO concentration in compound-treated cells) / NO concentration in LPS-treated cells ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of coumarins are often mediated through the modulation of key signaling pathways. The following diagrams illustrate the potential mechanisms of action for this compound based on the activity of its structural analogs.
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound are not yet widely available, the information on structurally related compounds strongly suggests its potential as an inhibitor of enzymes involved in inflammatory processes. The provided protocols and signaling pathway diagrams offer a solid foundation for researchers to initiate investigations into the biological activities of this compound. Further screening against a panel of enzymes, particularly those in the NF-κB and MAPK pathways, is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and discovery of tyrosinase inhibitors based on a coumarin scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LC-MS/MS method for 4,6,7-Trimethoxy-5-methylcoumarin detection
An LC-MS/MS method for the sensitive and selective quantification of 4,6,7-Trimethoxy-5-methylcoumarin has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a natural product that can be isolated from herbs such as Viola yedonensis Makino[1]. Coumarins, as a class of compounds, are recognized for a wide range of biological activities and are of significant interest in pharmaceutical research and drug development[2][3]. The development of a robust and sensitive analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control of related herbal preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for quantifying compounds in complex biological matrices[4][5][6]. This method utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (MW: 250.25 g/mol )
-
Internal Standard (IS), e.g., Coumarin-d4 or a structurally similar compound not present in the matrix.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water[7]
-
Formic acid (LC-MS grade)
-
Control human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution[7][8].
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration curve standards ranging from 1 ng/mL to 1000 ng/mL[8].
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Dilute this stock to a final working concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
Sample Preparation Protocol (from Human Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins[8].
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[8].
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and inject 5-10 µL into the LC-MS/MS system[9].
Instrumentation: LC-MS/MS Parameters
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended[10][11]. Reversed-phase chromatography using a C18 column is a common and effective choice for separating coumarin (B35378) derivatives[4][12].
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 9.0 | 90 | 10 |
Tandem Mass Spectrometry (MS/MS) Conditions
Mass spectrometry is performed using an electrospray ionization (ESI) source operating in positive ion mode[11]. The fragmentation of coumarins typically involves the loss of CO groups or side-chain moieties[13][14]. For this compound ([M+H]⁺ = m/z 251.1), a characteristic fragmentation is the loss of a methyl radical (•CH₃) from a methoxy (B1213986) group.
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 251.1 | 236.1 | 150 | 20 |
| Internal Standard (e.g., Coumarin-d4) | 151.1 | 95.1 | 150 | 25 |
Data and Results
The method should be validated according to standard guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.
Table 3: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[10][11] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Recovery | 85 - 95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Potential Signaling Pathway Modulation
Coumarin derivatives have been reported to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation[15].
Caption: Potential inhibition of the p38 MAPK pathway by coumarin derivatives.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in biological matrices. The simple sample preparation procedure and the high selectivity of MRM detection make this method suitable for high-throughput analysis in a variety of research and development settings, including pharmacokinetic and metabolic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fssai.gov.in [fssai.gov.in]
- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamopen.com [benthamopen.com]
- 14. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin, a polymethoxylated coumarin (B35378) derivative of interest for research purposes. The synthesis is based on the widely used Pechmann condensation reaction, a reliable method for the preparation of coumarins from phenols and β-ketoesters.
Introduction
Coumarins are a large class of naturally occurring and synthetic benzopyrone derivatives that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The pharmacological effects of coumarins are often dependent on the substitution pattern on the coumarin nucleus. Polymethoxylated coumarins, in particular, have garnered significant interest in medicinal chemistry. This document outlines the synthesis of a specific derivative, this compound, for research applications.
Synthesis of this compound
The synthesis of this compound can be achieved via the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a substituted phenol (B47542) with a β-ketoester.[1][2] For the target molecule, the proposed starting materials are 2,3,4-trimethoxy-6-methylphenol (B1589905) and ethyl acetoacetate (B1235776).
Reaction Scheme
Caption: Pechmann condensation for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on the Pechmann condensation and should be optimized for the specific starting materials.
Materials:
-
2,3,4-Trimethoxy-6-methylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15)[3]
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,4-Trimethoxy-6-methylphenol (1.0 eq) in a minimal amount of a suitable solvent. Add ethyl acetoacetate (1.1 eq).
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring. The reaction is exothermic, so the acid should be added dropwise, and the flask may need to be cooled in an ice bath.
-
Reaction: Heat the mixture to a temperature of 70-80°C under reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation and Neutralization: Filter the crude product using a Buchner funnel and wash it with cold water until the washings are neutral to litmus (B1172312) paper. Further wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a final wash with water.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes expected and reported data for coumarin syntheses. The actual data for the synthesis of this compound should be determined experimentally.
| Parameter | Expected/Reported Value | Citation |
| Yield | 52-92% (for similar 4-methylcoumarins) | [4] |
| Melting Point | To be determined experimentally | |
| ¹H NMR | Peaks corresponding to methyl and methoxy (B1213986) groups, and aromatic protons. | [5][6] |
| ¹³C NMR | Peaks corresponding to carbonyl, aromatic, methyl, and methoxy carbons. | [5][6] |
| IR (cm⁻¹) | ~1720 (C=O, lactone), ~1600 (C=C, aromatic) | [5][6] |
| Mass Spec (m/z) | Expected molecular ion peak. | [5][6] |
Research Applications and Potential Signaling Pathways
While specific biological activities for this compound are not yet extensively documented, other polymethoxylated coumarins have shown a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[7] Research into this specific derivative could explore similar biological activities.
Potential areas of investigation include its effects on key cellular signaling pathways often modulated by coumarin derivatives, such as:
-
NF-κB Signaling Pathway: Many coumarins exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a target for some anticancer agents.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth and is often dysregulated in cancer.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which a coumarin derivative might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The Pechmann condensation provides a straightforward and efficient method for the synthesis of this compound. The detailed protocol and data presented in these application notes serve as a valuable resource for researchers interested in synthesizing and investigating the biological activities of this and other novel coumarin derivatives. Further studies are warranted to elucidate the specific pharmacological profile and mechanisms of action of this compound.
References
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4,6,7-Trimethoxy-5-methylcoumarin solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6,7-Trimethoxy-5-methylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product belonging to the coumarin (B35378) class of compounds. It has been isolated from the herbs of Viola yedonensis Makino.[1] Like other coumarin derivatives, it is being investigated for various potential biological activities.
Q2: What are the primary research applications of coumarin derivatives like this one?
Coumarin derivatives are widely studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] They are known to modulate various signaling pathways involved in these cellular processes.
Q3: In which solvents is this compound soluble?
This compound is a hydrophobic compound and is generally soluble in organic solvents.[4] Qualitative data indicates solubility in the following solvents:
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
| Acetone | Soluble |
| Compound | Solvent | Solubility |
| 7-Methoxy-4-methylcoumarin | DMSO | 38 mg/mL (199.78 mM)[5] |
| 7-Methoxycoumarin | DMSO | ~10 mg/mL |
| 7-Methoxycoumarin | Ethanol (B145695) | ~5 mg/mL |
| 5,7-Dihydroxycoumarin | DMSO | 25 mg/mL (140.34 mM) (with sonication)[6] |
Q4: What are the known biological targets or mechanisms of action for coumarins?
Coumarin derivatives have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways. In the context of inflammation, they have been observed to inhibit the NF-κB and MAPK pathways.[7][8][9] In cancer studies, coumarins have been found to affect the PI3K/Akt/mTOR signaling pathway, induce apoptosis, and inhibit microtubule polymerization.[2][10][11]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
-
Problem: this compound is not dissolving in my desired solvent.
-
Solution:
-
Choose an appropriate solvent: As a hydrophobic compound, it is best dissolved in an organic solvent such as DMSO, DMF, or absolute ethanol to create a concentrated stock solution.[12]
-
Gentle heating: Gently warm the solution in a water bath (not exceeding 40-50°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance solubility.[6]
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.
-
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
-
Problem: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer for my experiment.
-
Solution:
-
Lower the final concentration: The final concentration in the aqueous buffer may be too high. Try using a lower final concentration of the compound.
-
Optimize the dilution method: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Use a co-solvent: If your experimental system allows, you can have a small percentage of the organic solvent (e.g., DMSO, typically less than 0.5%) in your final aqueous solution to help maintain solubility. Always run a vehicle control with the same concentration of the co-solvent to check for its effects on your experiment.
-
Consider formulation strategies: For in vivo or cell-based assays where organic solvents are a concern, consider using solubilizing agents like cyclodextrins or formulating the compound in a suitable delivery vehicle.
-
Issue 3: Inconsistent Results in Biological Assays
-
Problem: I am observing high variability in my experimental results.
-
Solution:
-
Ensure complete dissolution: Before each experiment, visually inspect your stock solution to ensure the compound is fully dissolved. If you see any precipitate, try the solubilization techniques mentioned in Issue 1.
-
Prepare fresh dilutions: It is best to prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.
-
Vehicle control: Always include a vehicle control (the same concentration of the solvent used for the stock solution, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
-
Purity of the compound: Verify the purity of your this compound, as impurities can lead to inconsistent results.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 250.25 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 2.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be obtained.[4]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for an In Vitro Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).
-
Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Anti-Inflammatory Signaling Pathways
Coumarin derivatives have been shown to inhibit inflammation by targeting key signaling pathways such as NF-κB and MAPK.
Caption: Inhibition of NF-κB and MAPK pathways by coumarins.
Anticancer Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Coumarin derivatives have been investigated for their potential to modulate this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway by coumarins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. This compound CAS#: 62615-63-8 [m.chemicalbook.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 4,6,7-Trimethoxy-5-methylcoumarin Reaction Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during its synthesis, primarily via the Pechmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound via Pechmann Condensation?
A1: The synthesis of this compound is typically achieved through the Pechmann condensation. This reaction involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. For the target molecule, the required precursors are:
-
Phenol: 2,3,4-Trimethoxyphenol (B18163)
-
β-ketoester: Ethyl 2-methylacetoacetate (B1246266)
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of acid catalysts can be employed for the Pechmann condensation.[1][2] The choice of catalyst can significantly influence reaction time, temperature, and overall yield. Common catalysts include:
-
Brønsted Acids: Concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), and p-Toluenesulfonic acid.[1]
-
Lewis Acids: Aluminum Chloride (AlCl₃), Zinc Chloride (ZnCl₂), and Tin(IV) Chloride (SnCl₄).
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, zeolites, and sulfated zirconia are increasingly used to simplify purification and reduce environmental impact.
For reactions involving highly activated phenols, such as polymethoxy phenols, milder conditions and catalysts may be sufficient.
Q3: What are the typical reaction conditions for the synthesis of polymethoxy-coumarins?
A3: Reaction conditions can vary depending on the chosen catalyst and the reactivity of the substrates. General guidelines include:
-
Temperature: Reactions can be conducted at temperatures ranging from room temperature to elevated temperatures (typically 80-120 °C).
-
Solvent: Many Pechmann condensations are performed under solvent-free conditions, which can accelerate the reaction rate.[2] If a solvent is used, high-boiling point, non-polar solvents are often preferred.
-
Reaction Time: Reaction times can range from a few hours to overnight, depending on the catalyst and temperature.
Q4: What are the common side reactions and byproducts in this synthesis?
A4: The Pechmann condensation can sometimes lead to the formation of undesired side products. With polysubstituted phenols, the main challenges are:
-
Isomer Formation: Depending on the substitution pattern of the phenol, regioisomers of the desired coumarin (B35378) may be formed.
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Chromone (B188151) Formation: Under certain conditions, particularly with catalysts like phosphorus pentoxide, the formation of a chromone byproduct can occur through a competing reaction pathway known as the Simonis chromone cyclization.[3]
-
Decomposition: Harsh acidic conditions and high temperatures can lead to the decomposition of the starting materials or the product, especially with sensitive methoxy (B1213986) groups.
Q5: How can I purify the final product, this compound?
A5: Purification of the crude product is essential to obtain a high-purity compound. Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined to effectively remove impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from side products and unreacted starting materials. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will need to be optimized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Extend the reaction time and monitor progress by TLC. 4. Purify starting materials before use. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity in the cyclization step. 2. Steric hindrance or electronic effects of the substituents. | 1. Experiment with different acid catalysts (Lewis vs. Brønsted) as they can influence regioselectivity. 2. Optimize the reaction temperature; lower temperatures may favor the formation of a single isomer. |
| Presence of Chromone Byproduct | 1. Use of a catalyst that favors the Simonis chromone cyclization (e.g., P₂O₅).[3] 2. High reaction temperatures. | 1. Switch to a different acid catalyst, such as sulfuric acid or a solid acid catalyst. 2. Conduct the reaction at a lower temperature. |
| Product Decomposition (dark-colored reaction mixture) | 1. Excessively harsh acidic conditions. 2. Reaction temperature is too high. | 1. Use a milder acid catalyst or a lower concentration of a strong acid. 2. Reduce the reaction temperature. |
| Difficulty in Product Purification | 1. Similar polarity of the product and impurities. 2. Oily or non-crystalline crude product. | 1. Utilize a more efficient purification method like preparative HPLC or optimize the column chromatography conditions (e.g., gradient elution). 2. Attempt to induce crystallization by trituration with a suitable solvent or by using a seed crystal. If the product is an oil, column chromatography is the recommended purification method. |
Data Presentation
Table 1: Comparison of Catalysts for Pechmann Condensation (General)
| Catalyst | Typical Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Conc. H₂SO₄ | Stoichiometric | 1-24 h | 0 - 100 | 40-90 | [1] |
| Amberlyst-15 | 10-20 (w/w%) | 1-5 h | 80-120 | 70-95 | [2] |
| ZnCl₂ | 10-20 | 2-8 h | 100-140 | 60-85 | [2] |
| InCl₃ | 5-10 | 0.5-3 h | 80-110 | 75-95 | N/A |
Note: The data in this table represents typical ranges for Pechmann condensations of various phenols and may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
General Protocol for Pechmann Condensation:
This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2,3,4-Trimethoxyphenol (1 equivalent)
-
Ethyl 2-methylacetoacetate (1-1.2 equivalents)
-
Acid Catalyst (e.g., Conc. H₂SO₄, Amberlyst-15)
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Ice-cold water
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Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Solvent for recrystallization (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,3,4-trimethoxyphenol and ethyl 2-methylacetoacetate.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For strong acids like H₂SO₄, the addition should be done slowly and with cooling in an ice bath.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration. Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Neutralization and Extraction: If a strong acid catalyst was used, neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the coumarin synthesis reaction.
References
Technical Support Center: Stability and Degradation of 4,6,7-Trimethoxy-5-methylcoumarin in Solution
Disclaimer: Specific stability and degradation data for 4,6,7-Trimethoxy-5-methylcoumarin are not extensively available in published literature. The information provided in this technical support center is based on the established principles of coumarin (B35378) chemistry, the behavior of structurally related methoxy-substituted coumarins, and standard pharmaceutical industry practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by its core coumarin structure, which includes an α,β-unsaturated lactone ring, and its methoxy (B1213986) and methyl substituents. The main factors that can lead to degradation are:
-
pH: The lactone ring of the coumarin core is susceptible to hydrolysis, a reaction that is often accelerated by basic (high pH) conditions.[1] While generally more stable at neutral or slightly acidic pH, extreme acidic conditions can also lead to degradation.
-
Light (Photodegradation): Coumarin derivatives are often sensitive to light. Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[1] Methoxy groups on the aromatic ring can influence the photosensitivity of the molecule.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation (thermolysis).[1] Therefore, storage at controlled, cool temperatures is recommended.
-
Oxidation: While the methoxy groups are generally less prone to oxidation than hydroxyl groups, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions, could potentially lead to degradation.[1]
-
Solvent: The choice of solvent can impact the stability. Protic solvents, especially under basic or acidic conditions, can participate in the hydrolysis of the lactone ring. Aprotic solvents may offer better stability for short-term experiments.[1]
Q2: I am observing a rapid loss of my compound's signal (e.g., absorbance or fluorescence) during my experiment. What is the likely cause?
A2: A rapid loss of signal is a common indicator of compound degradation. The two most probable causes are photodegradation and hydrolysis.[1] To troubleshoot, first, minimize the exposure of your solution to light by working in a dimly lit room and using amber vials or foil-wrapped containers.[1] Second, check the pH of your solution. If it is basic, consider adjusting to a neutral or slightly acidic pH, if your experimental conditions permit.[1]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[1] Using amber glass vials is highly recommended to protect against light exposure. For long-term storage, refrigeration (2-8 °C) is advisable. It is also best practice to prepare solutions fresh for each experiment or to use solutions of a consistent age to ensure reproducible results.[1]
Q4: I see new peaks appearing in my HPLC chromatogram after storing my sample solution for a day. What could this be?
A4: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.[1] This indicates that your compound is not stable under the storage or experimental conditions. You should take steps to identify the cause of degradation by following the troubleshooting guide below. The new peaks could correspond to the hydrolyzed form of the coumarin (a coumarinic acid derivative) or products of photodegradation or oxidation.
Q5: How do the methoxy and methyl substituents affect the stability of the coumarin ring?
A5: Methoxy (-OCH₃) groups are electron-donating, which can influence the electronic distribution within the coumarin ring system. This can affect the molecule's susceptibility to nucleophilic attack (like hydrolysis) and its photochemical properties. The methyl (-CH₃) group is weakly electron-donating. The specific positions of these groups on the benzene (B151609) ring will determine their overall electronic effect on the lactone ring's stability. While a detailed analysis would require specific experimental data, it is known that substituents on the coumarin core influence stability and reactivity.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Potential Cause | Suggested Solution |
| Variable Light Exposure | Standardize the lighting conditions for all experiments. Use amber vials or cover glassware with aluminum foil. Prepare and handle solutions in a dimly lit environment.[1] |
| Inconsistent Solution Age | Always use freshly prepared solutions. If solutions must be stored, ensure they are of a consistent age for all experimental runs and controls.[1] |
| Temperature Fluctuations | Conduct all experiments at a consistent, controlled temperature. Be mindful of heat generated by equipment. Thermal degradation can occur at elevated temperatures.[1] |
| Variable pH | Ensure the pH of your solutions is consistent across all experiments. Use appropriate buffers if necessary and compatible with your assay. |
| Solvent Evaporation | Keep vials and containers tightly sealed to prevent solvent evaporation, which would concentrate the sample and potentially affect reaction rates and stability. |
Issue 2: Evidence of Degradation (e.g., new HPLC peaks, color change, loss of activity)
| Potential Cause | Suggested Solution |
| Hydrolysis | Check the pH of your solution. If basic, adjust to a neutral or slightly acidic pH.[1] If compatible with your experiment, consider using aprotic solvents. |
| Photodegradation | Minimize light exposure at all stages of your experiment. Use low-intensity light sources where possible.[1] |
| Oxidation | Degas your solvent to remove dissolved oxygen. If permissible, consider adding a suitable antioxidant to your solution.[1] |
| Impurity in Starting Material | Verify the purity of your solid this compound before preparing solutions.[1] |
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies of this compound.
Table 1: pH-Dependent Stability of this compound
| pH | Time (hours) | % Remaining of Initial Concentration | Appearance of Solution |
| 2.0 | 0 | 100 | Clear, colorless |
| 2 | |||
| 8 | |||
| 24 | |||
| 7.0 | 0 | 100 | Clear, colorless |
| 2 | |||
| 8 | |||
| 24 | |||
| 9.0 | 0 | 100 | Clear, colorless |
| 2 | |||
| 8 | |||
| 24 |
Table 2: Photostability of this compound
| Condition | Time (hours) | % Remaining of Initial Concentration | Number of Degradation Products |
| Light Exposed | 0 | 100 | 0 |
| 2 | |||
| 8 | |||
| 24 | |||
| Dark Control | 0 | 100 | 0 |
| 2 | |||
| 8 | |||
| 24 |
Table 3: Thermal Stability of this compound
| Temperature | Time (hours) | % Remaining of Initial Concentration |
| 4 °C | 0 | 100 |
| 24 | ||
| 72 | ||
| Room Temp. (25 °C) | 0 | 100 |
| 24 | ||
| 72 | ||
| 40 °C | 0 | 100 |
| 24 | ||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to identify the degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor agent to a final concentration of approximately 100 µg/mL.
-
Store a control sample (stock solution diluted in the appropriate solvent without the stressor) at 4 °C in the dark.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 1, 4, and 8 hours (base-catalyzed hydrolysis is often faster).
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
-
Thermal Degradation:
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Incubate at 80°C in a sealed vial.
-
Withdraw aliquots at 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution in a suitable solvent.
-
Expose the solution in a quartz cuvette to a photostability chamber (e.g., with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).
-
Analyze a dark control sample stored under the same conditions but wrapped in foil.
-
Withdraw aliquots at appropriate time points.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid or acetic acid) and acetonitrile is a good starting point.
-
Use a photodiode array (PDA) or UV detector to monitor the parent compound and any degradation products.
-
Quantify the percentage of remaining this compound and the formation of degradation products over time.
Mandatory Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Base-Catalyzed Hydrolysis of the Coumarin Lactone Ring.
Caption: Troubleshooting Guide for Stability Issues.
References
Troubleshooting 4,6,7-Trimethoxy-5-methylcoumarin synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,7-trimethoxy-5-methylcoumarin. The following information is designed to address common challenges and impurities encountered during its preparation, primarily via the Pechmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a substituted phenol (B47542) with a β-ketoester. For the target molecule, the likely precursors are 2,3,4-trimethoxy-5-methylphenol and ethyl acetoacetate (B1235776) .
Q2: I am having trouble finding a commercial source for 2,3,4-trimethoxy-5-methylphenol. How can I synthesize it?
Q3: My Pechmann condensation reaction is resulting in a low yield. What are the critical parameters to optimize?
A3: Low yields in Pechmann condensations can be attributed to several factors. Key parameters to investigate include:
-
Catalyst Choice and Concentration: Strong protic acids like sulfuric acid or Lewis acids such as AlCl₃ are common catalysts.[2] The optimal catalyst and its concentration can vary depending on the specific substrates. For highly activated phenols, milder catalysts may be sufficient.[7]
-
Reaction Temperature: The reaction temperature is a crucial parameter. While some Pechmann condensations proceed at room temperature, others require heating.[3] It is important to find the ideal temperature that promotes the desired reaction without leading to decomposition or side-product formation.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting phenol or β-ketoester can significantly impact the reaction outcome. Ensure the purity of your precursors before starting the reaction.
Q4: I am observing a dark-colored reaction mixture and product. What is the likely cause and how can I purify my product?
A4: Dark coloration in Pechmann reactions is common and can be due to the formation of polymeric side products or oxidation of the phenolic starting material, especially with highly activated, electron-rich phenols. Purification can typically be achieved by:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective in removing colored impurities.
-
Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed to separate the desired product from colored byproducts.
Troubleshooting Guide for Impurities
This guide addresses potential impurities that may arise during the synthesis of this compound and provides strategies for their identification and mitigation.
| Observed Issue | Potential Impurity/Cause | Troubleshooting and Identification |
| Spot on TLC with slightly different Rf from the product | Isomeric Coumarin (B35378) | Cause: If the starting phenol has more than one position available for electrophilic attack, regioisomers can form. For 2,3,4-trimethoxy-5-methylphenol, condensation at the alternative ortho position could lead to an isomer. Identification: Careful analysis of ¹H and ¹³C NMR spectra. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling constants for the aromatic protons. Mass spectrometry will show the same molecular weight for isomers. Mitigation: Optimization of the catalyst and reaction conditions may favor the formation of the desired isomer.[3] |
| Presence of starting materials in the final product | Incomplete Reaction | Cause: Insufficient reaction time, low temperature, or inactive catalyst. Identification: TLC analysis will show spots corresponding to the starting phenol and/or β-ketoester. ¹H NMR will show characteristic signals of the starting materials. Mitigation: Increase reaction time, elevate the temperature, or use a fresh/more active catalyst. Ensure proper stoichiometry of reactants.[3] |
| Formation of a byproduct with a different molecular weight | Chromone (B188151) Formation (Simonis Reaction) | Cause: Under certain conditions, particularly with catalysts like phosphorus pentoxide, the reaction can favor the formation of a chromone isomer instead of a coumarin.[2] Identification: Mass spectrometry will show the same molecular weight as the coumarin product. However, ¹³C NMR will show a downfield shift for the carbonyl carbon (C4) in the chromone compared to the C2 carbonyl in the coumarin. The UV-Vis and fluorescence spectra will also be significantly different. Mitigation: Avoid catalysts known to promote the Simonis reaction. Stick to standard Pechmann condensation catalysts like H₂SO₄ or AlCl₃. |
| Broad, undefined peaks in NMR and streaking on TLC | Polymeric Byproducts | Cause: Highly activated phenols can be prone to polymerization under strong acidic conditions and elevated temperatures. Identification: Broad humps in the baseline of the NMR spectrum and streaking on the TLC plate are indicative of polymeric material. Mitigation: Use milder reaction conditions (lower temperature, shorter reaction time) and consider a less harsh acid catalyst. Purification by precipitation or column chromatography can help remove these impurities. |
| Signals corresponding to partially demethylated products | Demethylation | Cause: Strong acids at high temperatures can sometimes lead to the cleavage of methoxy (B1213986) groups. Identification: Mass spectrometry would show peaks corresponding to the loss of one or more methyl groups (M-14, M-28, etc.). ¹H NMR would show the appearance of phenolic -OH signals and a decrease in the integration of the methoxy signals. Mitigation: Use the mildest possible reaction conditions that still afford a reasonable yield. |
Experimental Protocols
General Protocol for Pechmann Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted phenol (1 equivalent) and ethyl acetoacetate (1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 10-20 mol%) to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C) for a specified time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Potential Side Reactions in Pechmann Condensation
Caption: Common side reactions in the synthesis of coumarins.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 5,6,7-Trimethoxycoumarin | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6,7-Trimethoxy-5-methylcoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,6,7-Trimethoxy-5-methylcoumarin from crude extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Initial Processing
Q1: What is the best solvent for extracting this compound from a plant matrix?
A1: The choice of solvent depends on the polarity of the target compound and the matrix. This compound is soluble in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone[1]. Methanol (B129727) or ethanol (B145695) are also commonly used for the initial extraction of coumarins from plant material[2][3]. A sequential extraction with solvents of increasing polarity, from n-hexane to ethyl acetate, can be effective for fractionation[3].
Q2: My crude extract is a complex mixture. How can I perform an initial cleanup?
A2: Liquid-liquid partitioning is an effective initial cleanup step. After obtaining the crude methanolic or ethanolic extract, it can be suspended in a methanol/water mixture and partitioned against solvents of increasing polarity. Non-polar impurities like fats and waxes can be removed with n-hexane, followed by extraction of the desired coumarin (B35378) into a solvent like dichloromethane or ethyl acetate[3]. Another approach involves dissolving the crude extract in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitating the coumarins by adding acid. Impurities can be removed by washing with a solvent like ether after cooling the alkaline solution[4].
Troubleshooting: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis of the plant material. | Ensure the plant material is finely ground to a coarse powder to maximize surface area for solvent penetration[3]. |
| Insufficient extraction time or solvent volume. | Macerate the plant material for an adequate duration (e.g., 72 hours) and use a sufficient solvent-to-solid ratio (e.g., 10:1 v/w). Repeat the extraction multiple times with fresh solvent[3]. |
| Inappropriate solvent choice. | Test a range of solvents with varying polarities to find the optimal one for your specific plant matrix. |
| Degradation of the target compound. | Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature not exceeding 45°C[3]. |
Chromatographic Purification
Q3: Which chromatographic technique is best for purifying this compound?
A3: Several chromatographic techniques are effective for purifying coumarins. The choice depends on the scale of purification and the complexity of the mixture.
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Column Chromatography: This is a standard and effective method. Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase[4]. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed.
-
Flash Chromatography: A faster version of column chromatography, suitable for rapid purification[4].
-
High-Performance Liquid Chromatography (HPLC): Ideal for high-resolution separation and purity assessment. Reversed-phase columns (e.g., C18) are commonly used[2][5].
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids a solid support, which can be beneficial for preventing irreversible adsorption of the sample[6].
Q4: I'm seeing poor separation of my compound from impurities during column chromatography. What can I do?
A4: Poor separation can be due to several factors.
-
Mobile Phase Optimization: The polarity of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation between your target compound and impurities before running the column[4].
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Stationary Phase Choice: While silica gel is common, for certain impurities, alumina (neutral or acidic) might provide better separation[4].
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Do not overload the column with the crude extract.
-
Gradient Elution: A shallow gradient elution can improve the resolution of closely eluting compounds.
Troubleshooting: Tailing or Streaking on TLC/Column Chromatography
| Potential Cause | Troubleshooting Step |
| Sample Overload. | Apply a smaller amount of the sample to the TLC plate or column. |
| Interaction with Stationary Phase. | Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to reduce interactions with acidic or basic sites on the silica gel. |
| Inappropriate Solvent System. | The solvent may be too polar or not polar enough to effectively move the compound. Experiment with different solvent ratios. |
| Compound Degradation on Silica. | Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral alumina as the stationary phase. |
Recrystallization
Q5: How can I purify this compound by recrystallization?
A5: Recrystallization is an excellent final purification step to obtain high-purity crystals. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Given that this compound is soluble in solvents like ethyl acetate and acetone, a mixed solvent system might be effective. For example, dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding a non-polar solvent like hexane until turbidity appears, followed by slow cooling, can induce crystallization. For coumarins, mixed aqueous-alcoholic solvents (e.g., aqueous methanol or aqueous ethanol) have been shown to be effective for recrystallization[7][8].
Troubleshooting: Recrystallization Issues
| Potential Cause | Troubleshooting Step |
| No crystal formation. | The solution may not be supersaturated. Try evaporating some of the solvent or adding more of the anti-solvent. Scratching the inside of the flask with a glass rod can also induce nucleation. Seeding with a pure crystal, if available, is also effective. |
| Oiling out instead of crystallization. | This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. Use a lower boiling point solvent or a more dilute solution. |
| Impure crystals. | The cooling rate might be too fast, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Washing the collected crystals with a small amount of cold solvent can also remove surface impurities. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
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Preparation of Plant Material: Air-dry the plant material and grind it into a coarse powder.
-
Solvent Extraction: Macerate the powdered material with methanol (10:1 solvent-to-solid ratio, v/w) at room temperature for 72 hours. Filter the extract and repeat the extraction twice more with fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract[3].
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 9:1 methanol/water mixture.
-
Perform successive partitioning with n-hexane to remove non-polar compounds.
-
Subsequently, partition the aqueous-methanolic phase with dichloromethane, followed by ethyl acetate.
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Concentrate each fraction to dryness in vacuo[3]. The this compound is expected to be in the dichloromethane and/or ethyl acetate fractions.
-
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Analyze the fractions from Protocol 1 by TLC to identify the fraction(s) containing the target compound and to determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Preparation: Pack a glass column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the enriched fraction in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.
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Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: Dissolve the purified compound from Protocol 2 in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone).
-
Induce Crystallization: Slowly add a non-polar solvent (anti-solvent) in which the compound is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Comparison of Purification Techniques for Coumarins
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Reference |
| Column Chromatography | Adsorption | Scalable, widely applicable | Can be time-consuming, potential for sample degradation on stationary phase | >95% | [4][9] |
| HPLC (Preparative) | Partitioning | High resolution, high purity | Expensive, limited sample capacity | >99% | [2][5] |
| HSCCC | Liquid-liquid partitioning | No solid support, high recovery | Requires specialized equipment, solvent system selection can be complex | >97% | [6] |
| Recrystallization | Differential solubility | High purity, cost-effective | Can have lower yield, requires a suitable solvent system | >98% | [7][8] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. This compound CAS#: 62615-63-8 [m.chemicalbook.com]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification - RESEARCH REVIEW International Journal of Multidisciplinary [old.rrjournals.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin
Welcome to the Technical Support Center for the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your target molecule.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, which is typically achieved through a Pechmann condensation of 2,3,4-trimethoxy-5-methylphenol (B8458213) with a suitable β-ketoester, such as ethyl acetoacetate.
Problem 1: Low or No Product Yield
A low yield of the desired coumarin (B35378) is a common issue. Several factors can contribute to this problem, from reactant quality to reaction conditions.
| Possible Cause | Troubleshooting Suggestion |
| Poor Quality of Starting Materials | - Phenol (B47542) Precursor (2,3,4-trimethoxy-5-methylphenol): Ensure the precursor is pure and free of contaminants. Impurities can interfere with the reaction. Consider purification by recrystallization or column chromatography if necessary.- β-Ketoester (e.g., Ethyl Acetoacetate): Use a freshly opened bottle or distill the ester before use to remove any hydrolysis products (acetic acid and ethanol). |
| Inactive or Inappropriate Catalyst | - The choice of acid catalyst is crucial in the Pechmann condensation.[1] For electron-rich phenols like 2,3,4-trimethoxy-5-methylphenol, milder Lewis acids or solid acid catalysts may be more effective than strong mineral acids like H₂SO₄, which can cause side reactions.- Catalyst Screening: If one catalyst gives a low yield, try others. Common catalysts include Amberlyst-15, ZnCl₂, FeCl₃, and montmorillonite (B579905) K-10 clay.[2][3] |
| Suboptimal Reaction Temperature | - The optimal temperature for Pechmann condensations can vary significantly.[2] For highly activated phenols, the reaction may proceed at room temperature, while others require heating.[1] Start with milder conditions and gradually increase the temperature. Excessive heat can lead to decomposition and the formation of side products. |
| Incorrect Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. |
| Presence of Water | - The Pechmann condensation is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed neat. |
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on your TLC plate indicates the formation of undesired side products.
| Possible Cause | Troubleshooting Suggestion |
| Self-Condensation of β-Ketoester | - This is more likely at higher temperatures. Lowering the reaction temperature may reduce this side reaction. |
| Formation of Chromone (B188151) Isomers (Simonis Chromone Cyclization) | - The use of certain catalysts, particularly phosphorus pentoxide (P₂O₅), can favor the formation of chromones instead of coumarins.[4] If chromone formation is suspected, consider switching to a different acid catalyst. |
| Demethylation of Methoxy (B1213986) Groups | - Strong Brønsted acids like H₂SO₄ at high temperatures can cause the demethylation of the methoxy groups on the aromatic ring. Using a milder catalyst or lower temperatures can mitigate this. |
| Polymerization/Tar Formation | - This is often a result of excessively high temperatures or highly acidic conditions. Optimize the temperature and consider a less aggressive catalyst. |
Problem 3: Difficulty in Product Purification
Isolating the pure this compound from the reaction mixture can be challenging.
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Impurities | - If column chromatography is used, optimize the solvent system to achieve better separation between the product and impurities. A gradient elution might be necessary.- Consider using a different stationary phase if separation on silica (B1680970) gel is poor. |
| Product Oiling Out During Recrystallization | - Choose an appropriate solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- If the product oils out, try adding a co-solvent in which the compound is less soluble to induce crystallization. |
| Residual Catalyst | - If a homogeneous catalyst was used, ensure it is thoroughly removed during the work-up. For example, acidic catalysts can be neutralized with a base wash. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the Pechmann condensation.[4] This reaction involves the acid-catalyzed condensation of the corresponding phenol, 2,3,4-trimethoxy-5-methylphenol, with a β-ketoester like ethyl acetoacetate.
Q2: How can I synthesize the precursor, 2,3,4-trimethoxy-5-methylphenol?
While a specific protocol for this precursor was not found in the immediate search, analogous polysubstituted phenols are often synthesized through a series of steps involving:
-
Formylation or Acylation of a simpler phenol: Using reactions like the Gattermann or Houben-Hoesch reaction.
-
Methylation of hydroxyl groups: Using reagents like dimethyl sulfate (B86663) or methyl iodide.[5]
-
Introduction of the methyl group: This can be achieved through various methods, including Friedel-Crafts alkylation, though regioselectivity can be a challenge.
Q3: Which catalyst is best for the Pechmann condensation of a highly substituted, electron-rich phenol?
For electron-rich phenols, milder catalysts are often preferred to avoid side reactions.[1] Heterogeneous catalysts like Amberlyst-15, zeolites, or montmorillonite K-10 are good options as they are easily separable and can be more selective.[2][6] Lewis acids such as ZnCl₂ and FeCl₃ have also been used effectively.[3][7]
Q4: What are the typical reaction conditions for a Pechmann condensation?
Reaction conditions can vary widely depending on the substrates and catalyst used.
-
Temperature: Can range from room temperature to over 150°C.[6]
-
Solvent: Many Pechmann reactions are run neat (solvent-free).[8] If a solvent is used, high-boiling point, non-polar solvents like toluene (B28343) are often employed.[7]
-
Reaction Time: Can range from a few minutes with microwave irradiation to several hours under conventional heating.[2]
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the phenol) and the appearance of a new, typically more polar, spot for the coumarin product indicates the reaction is progressing.
III. Data Presentation: Catalyst and Condition Effects on Pechmann Condensation Yields
The following tables summarize quantitative data on the Pechmann condensation for the synthesis of various coumarin derivatives, illustrating the impact of different catalysts and reaction conditions on the yield. This data can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Different Catalysts on the Yield of 7-Hydroxy-4-methylcoumarin
| Catalyst | Amount (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Amberlyst-15 | 0.2 g | 110 | 150 min | ~95 | [9] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 | 110 | Not specified | 88 | [3] |
| Cr(NO₃)₃·9H₂O | 10 | Microwave (450W) | Not specified | High | [2] |
| InCl₃ | 3 | Room Temp (Ball Mill) | 5 min | 95 | [8] |
| FeCl₃·6H₂O | 10 | Reflux in Toluene | 16 h | High | [7] |
| conc. H₂SO₄ | - | 5°C to RT | 18 h | 80 | [10] |
Table 2: Effect of Temperature on the Yield of 4-methyl-2H-benzo[h]chromen-2-one
| Temperature (°C) | Yield (%) |
| 40 | 20 |
| 80 | 60 |
| 110 | 88 |
| 130 | 70 |
| 150 | 55 |
| (Data adapted from a study using Amberlyst-15 as a catalyst)[6] |
IV. Experimental Protocols
General Protocol for Pechmann Condensation using a Homogeneous Catalyst (e.g., H₂SO₄) [11]
-
In a round-bottom flask, combine the phenol (1 equivalent) and the β-ketoester (1-1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid) dropwise with stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Pechmann Condensation using a Heterogeneous Catalyst (e.g., Amberlyst-15) [6]
-
In a round-bottom flask, combine the phenol (1 equivalent), the β-ketoester (1.1 equivalents), and the solid acid catalyst (e.g., 10 mol%).
-
Heat the mixture with stirring at the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter to remove the catalyst. The catalyst can often be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound via Pechmann condensation.
Caption: A logical troubleshooting workflow for addressing low product yield in coumarin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Coumarin-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to coumarin-based compounds in cell lines.
Troubleshooting Guides
This section addresses common issues observed during experiments with coumarin-based compounds.
Table 1: Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Solution / Investigation |
| Decreased sensitivity or increased IC50 value of a coumarin (B35378) compound in your cell line over time. | 1. Development of acquired resistance: Prolonged exposure to a drug can lead to the selection of resistant cell populations.[1] 2. Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the compound out of the cell.[2][3][4] 3. Cell line contamination or misidentification. | 1. Confirm IC50: Perform a dose-response curve using an MTT or similar cell viability assay to quantify the change in IC50. 2. Assess Efflux Pump Expression: Use qPCR to measure the mRNA levels of ABC transporter genes (e.g., ABCB1) and Western blot to quantify the protein levels.[5][6] 3. Use Efflux Pump Inhibitors: Co-treat cells with a known P-gp inhibitor (e.g., verapamil) and the coumarin compound to see if sensitivity is restored.[3] 4. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Compound precipitation at high concentrations. | 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase during the assay.[1] 2. Plate Layout: Avoid using the outer wells of the plate for experimental samples; fill them with media or PBS to maintain humidity. 3. Solubility Check: Visually inspect the compound in media at the highest concentration under a microscope for any signs of precipitation. |
| No change in target protein levels after treatment, despite observed cytotoxicity. | 1. Off-target effects: The coumarin derivative may be acting through a different mechanism than hypothesized. 2. Rapid protein degradation or turnover. 3. Activation of compensatory signaling pathways. | 1. Broad-Spectrum Kinase Profiling: Assess the effect of the compound on a panel of kinases. 2. Time-Course Experiment: Analyze target protein levels at multiple, earlier time points post-treatment. 3. Pathway Analysis: Use techniques like quantitative proteomics to identify other affected pathways.[7] |
| Coumarin compound is effective in sensitive cell lines but not in known multidrug-resistant (MDR) cell lines. | 1. Compound is a substrate for ABC transporters: The compound is likely being effluxed by P-gp, MRP1, or BCRP, which are often overexpressed in MDR cell lines.[3][4] | 1. Confirm P-gp Substrate Status: Use a P-gp inhibitor in the MDR cell line to see if it sensitizes the cells to your compound. 2. Structural Modification: Consider synthesizing derivatives of the coumarin compound that are less likely to be P-gp substrates. |
Frequently Asked Questions (FAQs)
Mechanisms of Resistance
Q1: What are the primary mechanisms by which cancer cells develop resistance to coumarin-based anticancer agents?
A1: The primary mechanisms of resistance are multifaceted and similar to those observed for other chemotherapeutic agents. Key mechanisms include:
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Increased Drug Efflux: Overexpression of ABC transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major cause of multidrug resistance (MDR).[3][4] These transporters actively pump coumarin compounds out of the cell, reducing their intracellular concentration and efficacy.
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Alterations in Drug Targets: For coumarins that inhibit specific enzymes, mutations in the target protein can prevent the drug from binding effectively. While well-documented for the anticoagulant warfarin (B611796) (mutations in VKORC1), this is also a potential mechanism for anticancer coumarins targeting enzymes like HSP90 or kinases.[8][9]
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Activation of Pro-survival Signaling Pathways: Cancer cells can bypass the effects of a coumarin compound by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[10] This can counteract the pro-apoptotic or anti-proliferative signals induced by the drug.
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Induction of the Heat Shock Response: For coumarins that target HSP90, inhibition of the N-terminus can lead to a compensatory "heat shock response," which increases the levels of pro-survival chaperones like Hsp70 and Hsp27, thereby promoting resistance.[11]
Q2: My coumarin derivative is an HSP90 inhibitor. Why might I be seeing resistance?
A2: Resistance to HSP90 inhibitors, including those with a coumarin scaffold like novobiocin (B609625) and its analogues, can arise from several factors. A significant issue with N-terminal inhibitors is the induction of the heat shock response, which upregulates other chaperones that help cancer cells survive.[11] C-terminal inhibitors were developed to avoid this, but resistance can still occur.[8] Additionally, some cancer cells can evade apoptosis through more subtle mechanisms even when HSP90 is inhibited.[11]
Overcoming Resistance
Q3: How can I overcome P-glycoprotein (P-gp) mediated resistance to my coumarin compound?
A3: Several strategies can be employed to overcome P-gp-mediated resistance:
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Co-administration with P-gp Inhibitors: Using "chemosensitizers" or P-gp inhibitors (e.g., verapamil) can block the efflux pump, thereby increasing the intracellular concentration and efficacy of the coumarin compound.[3]
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Development of Novel Derivatives: Synthesizing analogues of the lead coumarin that are not substrates for P-gp is a common medicinal chemistry approach.
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Dual-Targeting Inhibitors: Some research focuses on creating hybrid molecules that inhibit both the primary cancer target and P-gp. For example, some coumarin derivatives have been shown to inhibit both P-gp and Carbonic Anhydrase XII, another protein involved in resistance.[2][3]
Q4: Can combination therapy help overcome resistance to coumarin-based compounds?
A4: Yes, combination therapy is a highly effective strategy. Combining a coumarin-based compound with another anticancer drug that has a different mechanism of action can create synthetic lethality and prevent the emergence of resistant clones. For example, HSP90 inhibitors, including coumarin-based ones, have shown synergistic effects when combined with protein kinase inhibitors or taxanes.[10]
Experimental Design
Q5: I am trying to develop a coumarin-resistant cell line. What is the general procedure?
A5: Developing a resistant cell line typically involves chronic exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug. A general protocol is as follows:
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Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to your coumarin compound.[1]
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Chronic Exposure: Culture the cells in a medium containing the coumarin compound at a concentration below the IC50 (e.g., IC20).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in the culture medium. This process is repeated over several months.
-
Characterization: After a significant increase in the IC50 is observed (e.g., >10-fold), the resulting resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.[5]
Table 2: Representative IC50 Values of Coumarin Derivatives in Cancer Cell Lines
| Compound Class | Compound Example | Cell Line | IC50 (µM) | Reference |
| HSP90 Inhibitor | Novobiocin | SKBr3 (Breast) | ~700 | [12] |
| HSP90 Inhibitor Analogue | 3-Arylcoumarin 1 | SKBr3 (Breast) | 5.21 | [9] |
| HSP90 Inhibitor Analogue | 3-Arylcoumarin 1 | MCF-7 (Breast) | 3.71 | [9] |
| Coumarin-Thiazole Hybrid | Compound 40a | DLD-1 (Colon) | 5.79 | [13] |
| Coumarin-Thiazole Hybrid | Compound 40b | HepG2 (Liver) | 3.70 | [13] |
| Coumarin-Artemisinin Hybrid | Hybrid 1a | HepG2 (Liver) | 3.05 | [13] |
| Coumarin-Imidazothiadiazole | SP11 | Molt4 (Leukemia) | 0.72 | |
| Coumarin-Triazole Hybrid | LaSOM 186 | MCF-7 (Breast) | 2.66 | [1] |
Note: This table provides examples of IC50 values and is for illustrative purposes. Direct comparison is challenging as experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxicity of a coumarin compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
Coumarin compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (ABCB1) Expression
This protocol is used to quantify the protein level of the P-gp efflux pump.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-ABCB1/P-gp)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Cell Lysis: Lyse parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for P-gp and normalize it to the loading control (e.g., β-actin) to compare expression levels between sensitive and resistant cells.
Protocol 3: Quantitative RT-PCR (qPCR) for ABCB1 Gene Expression
This protocol is used to measure the relative mRNA expression level of the ABCB1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the master mix, cDNA template, and specific primers for ABCB1 and the housekeeping gene.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method. The expression of ABCB1 in resistant cells is normalized to the housekeeping gene and then compared to the normalized expression in the parental cells to determine the fold change.
Visualizations
Signaling Pathways and Workflows
References
- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. 3-Arylcoumarin Derivatives Manifest Anti-proliferative Activity through Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Coumarin–Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Side effects and toxicity of trimethoxy coumarins in preclinical studies
Technical Support Center: Preclinical Studies of Trimethoxy Coumarins
Disclaimer: Direct preclinical safety and toxicity data for many specific trimethoxy coumarins are limited in publicly available literature. This guide provides troubleshooting advice and frequently asked questions based on established findings for the parent compound, coumarin (B35378), and other relevant derivatives. Researchers should always establish a specific safety profile for their novel trimethoxy coumarin compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Toxicity & In Vivo Studies
Question: We are initiating an in vivo study with a novel trimethoxy coumarin in rats and are unsure about the starting dose. What is the known acute toxicity of related compounds?
Answer: Acute toxicity, often measured by the median lethal dose (LD50), can vary significantly between species and coumarin derivatives. For the parent compound, coumarin, the oral LD50 in rats is reported to be between 290 and 680 mg/kg body weight.[1][2] In mice, the oral LD50 ranges from 196 to 780 mg/kg.[1][2][3] For other derivatives, such as Osthole, the intraperitoneal LD50 in mice is 710 mg/kg bw.[1][2][4]
Troubleshooting Tip: Always begin with a dose-range finding study in a small group of animals. It is crucial to monitor for clinical signs of toxicity, such as changes in body weight, hyperventilation, tremor, or photophobia.[1][2][4]
Quantitative Data Summary: Acute Toxicity (LD50)
| Compound | Species | Route of Administration | LD50 (mg/kg bw) | Reference |
|---|---|---|---|---|
| Coumarin | Rat | Oral | 290 - 680 | [1][2] |
| Coumarin | Mouse | Oral | 196 - 780 | [1][2][3] |
| Coumarin | Guinea Pig | Oral | 202 | [1] |
| Osthole | Mouse | Intraperitoneal | 710 | [1][2][4] |
| Esculetin | Mouse | Oral | >2000 | [2] |
| Esculetin | Mouse | Intraperitoneal | 1450 |[2] |
Question: Our preclinical study in rats shows elevated liver enzymes (ALT, AST) after administration of a trimethoxy coumarin. Is hepatotoxicity a known side effect?
Answer: Yes, hepatotoxicity is the most well-documented side effect of coumarin in preclinical studies, particularly in rat models.[5][6][7] The mechanism in rats is believed to involve metabolism via cytochrome P450 enzymes to a reactive intermediate, the coumarin 3,4-epoxide, which can lead to centrilobular necrosis.[8][9] This effect is dose-dependent.[8] Interestingly, this toxicity is species-specific; mice are less susceptible, and humans primarily metabolize coumarin to the non-toxic 7-hydroxycoumarin.[5][10][11]
Troubleshooting Workflow: Investigating Unexpected Hepatotoxicity
References
- 1. Safety Profile of Nutraceuticals Rich in Coumarins: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety Profile of Nutraceuticals Rich in Coumarins: An Update [frontiersin.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Frontiers | Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. [Toxicological research and safety consideration of coumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin-Induced Hepatotoxicity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the acute effects of coumarin and some coumarin derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. researchgate.net [researchgate.net]
- 11. Coumarin - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Aqueous Solubility of Methylated Coumarins
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for increasing the aqueous solubility of methylated coumarins, a common challenge in experimental and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why do methylated coumarins have low aqueous solubility?
Methylated coumarins are derivatives of coumarin (B35378), a benzopyrone scaffold. The addition of methyl groups, which are nonpolar, increases the lipophilicity and reduces the polarity of the molecule. This increased lipophilic character leads to poor interaction with polar water molecules, resulting in low aqueous solubility.[1][2] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][4]
Q2: What are the primary methods to increase the aqueous solubility of these compounds?
Several techniques can be employed, categorized as physical and chemical modifications. Key methods include:
-
pH Adjustment: For methylated coumarins with ionizable groups (e.g., hydroxyl groups), adjusting the pH of the aqueous medium can significantly increase solubility.[5][6]
-
Co-solvency: Using a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous solution, enhancing the solubility of hydrophobic compounds.[4][7][8]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins can encapsulate the hydrophobic coumarin molecule, presenting a hydrophilic exterior to the aqueous environment.[9][10]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a molecular level can improve wettability and dissolution rates.[9][11]
-
Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio of the drug particles, which can improve the dissolution rate.[3][7][12]
Q3: How does methylation specifically impact solubility compared to the parent coumarin?
The impact of methylation depends on its position and the overall molecular structure.
-
N-methylation: In related heterocyclic structures, N-methylation can sometimes unexpectedly increase solubility by disrupting intramolecular hydrogen bonds and changing the molecule's conformation.[2][13]
-
O-methylation: O-methylation, particularly of carboxylic acids or phenols, generally masks a polar, ionizable group, leading to a significant increase in lipophilicity and a corresponding decrease in aqueous solubility.[2][13]
-
C-methylation: Adding a methyl group to the carbon skeleton typically increases lipophilicity. For instance, 6-methylcoumarin (B191867) is slightly more lipophilic and less soluble than its parent compound, coumarin.[1]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems encountered during experiments and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for addressing poor solubility of methylated coumarins.
Problem: My methylated coumarin precipitates when I dilute the DMSO stock solution into an aqueous buffer.
Solution Steps:
-
Verify Stock Solution: Ensure your compound is completely dissolved in the stock solvent (e.g., DMSO, DMF) before diluting it into the aqueous buffer. Sonication may help dissolve the initial solid.[5]
-
Adjust pH (if applicable): Many coumarins possess phenolic hydroxyl groups, which are weakly acidic.[5] Increasing the pH of the buffer above the compound's pKa will deprotonate the hydroxyl group, forming a more soluble phenolate (B1203915) anion. For example, the solubility of 4-methylesculetin (B191872) (pKa ≈ 8.72) increases significantly at higher pH.[5]
-
Caution: Ensure the pH change does not affect your compound's stability or the integrity of your biological assay.
-
-
Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can significantly improve solubility.[6][7] Common co-solvents include ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG).[4][5][8] Start with a low concentration (e.g., 1-5% v/v) and increase as needed, keeping in mind the tolerance of your experimental system.
-
Consider Advanced Techniques: If the above methods are insufficient or incompatible with your experiment, more advanced formulation strategies may be necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like methylated coumarins, forming an inclusion complex with greatly enhanced aqueous solubility.[9][10] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility and stability of 7-hydroxy-4-methylcoumarin.[10]
-
Micellar Solubilization: Surfactants or block copolymers can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize methylated coumarins. Diblock copolymers like mPEG-PLGA have been used to increase the solubility of the model hydrophobic compound Coumarin-6.
-
Quantitative Data on Solubility Enhancement
The effectiveness of different solubilization techniques can be quantified. The table below summarizes available data for coumarins.
| Compound | Solvent/System | Solubility | Fold Increase (vs. Water) | Reference |
| 4-Methylesculetin | DMSO (Stock Solution) | 45 mg/mL | N/A | [5] |
| Esculetin (related) | 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | N/A | [5] |
| Coumarin-6 | Water | 0.25 µg/mL | 1 (Baseline) | |
| Coumarin-6 | 2.5% w/v mPEG-PDLLA-decyl in water | >10 µg/mL | ~40-50x | |
| Coumarin | 1 M Arginine in water | ~2x higher than in water | ~2x | [14] |
Key Experimental Protocols
1. Protocol: Co-solvent Screening for Solubility Enhancement
This protocol outlines a systematic approach to determine the optimal co-solvent concentration.
Caption: Experimental workflow for co-solvent screening.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of the methylated coumarin in a suitable 100% organic solvent like DMSO or DMF. Ensure the compound is fully dissolved.[6]
-
Co-solvent Buffer Preparation: Create a series of your desired aqueous buffer solutions containing increasing percentages of the chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v ethanol).[6]
-
Dilution: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of your compound.
-
Solubility Assessment (Qualitative): Vortex each solution thoroughly. Visually inspect for any cloudiness or precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.[6]
-
Solubility Assessment (Quantitative): To determine the exact solubility, prepare saturated solutions. After incubation, centrifuge the samples to pellet any undissolved compound. Carefully remove the supernatant, filter it through a 0.22 µm filter, and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
2. Protocol: Cyclodextrin-Mediated Solubilization
This protocol describes how to use cyclodextrins to form an inclusion complex.
Methodology:
-
Cyclodextrin Solution Preparation: Prepare solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or SBE-β-CD) in your aqueous buffer at various concentrations (e.g., 0, 5, 10, 20, 50 mM).[6]
-
Complex Formation: Add an excess amount of the solid methylated coumarin powder to each cyclodextrin solution.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Quantification: After equilibration, follow Step 5 from the co-solvent protocol (centrifuge, filter, and measure concentration) to determine the apparent solubility of the coumarin at each cyclodextrin concentration.
-
Phase Solubility Diagram: Plot the concentration of the dissolved coumarin (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the complex stoichiometry and the binding constant.
References
- 1. researchgate.net [researchgate.net]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. scispace.com [scispace.com]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. japer.in [japer.in]
- 13. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Arginine increases the solubility of coumarin: comparison with salting-in and salting-out additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4,6,7-Trimethoxy-5-methylcoumarin and Other Coumarins: An Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are widely recognized for their broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological properties of 4,6,7-Trimethoxy-5-methylcoumarin against other well-characterized coumarin (B35378) derivatives. While specific experimental data on this compound is currently limited in publicly available literature, this comparison leverages established structure-activity relationships and data from analogous compounds to provide a useful reference for researchers. This compound has been identified as a natural product isolated from the herbs of Viola yedonensis Makino, a plant known for its traditional use in treating inflammatory conditions.
Comparative Data on Biological Activities of Selected Coumarins
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of various coumarin derivatives, providing a basis for comparison.
Anti-inflammatory Activity
| Coumarin Derivative | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| 6,7-Dimethoxy-4-methylcoumarin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | Significant inhibition at 100, 200, and 400 µM | [1][2][3] |
| Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 macrophages | Significant inhibition at 100, 200, and 400 µM | [1][2][3] | |
| 6-Methylcoumarin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 33.8% inhibition at 200 µM, 92.79% at 500 µM | [4] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 200-500 µM | [4] | |
| 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins (Derivative 8) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | IC50 = 7.6 µM | [5] |
Anticancer Activity
| Coumarin Derivative | Cell Line | IC50 Value | Reference |
| Xanthotoxin | HepG2 (Liver Cancer) | 6.9 ± 1.07 µg/mL | [6] |
| 7-Methoxycoumarin | HL-60 (Leukemia) | Potentially effective as an anti-leukemia agent | [7] |
| 4-Hydroxycoumarin derivatives (Compound 4g) | Agrobacterium tumefaciens-induced tumors (potato disc assay) | IC50 = 1.12 ± 0.02 mg/mL | [8][9] |
| 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | MDA-MB-435 (Melanoma) | Potent and selective inhibition | [10] |
Antimicrobial Activity
| Coumarin Derivative | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Aesculetin | Streptococcus aureus, E. coli, Salmonella, etc. | 0.031 - 0.313 g/L | [11] |
| 7-Oxycoumarinyl amino alcohols (Compound 9) | P. aeruginosa | 1.09 µg/mL | [12] |
| K. pneumoniae | 6.25 µg/mL | [12] | |
| B. subtilis | 12.5 µg/mL | [12] | |
| 4-Hydroxycoumarin derivative (Compound 1) | S. aureus | Inhibition zone: 34.5 mm | [13] |
| B. subtilis | Inhibition zone: 24 mm | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducible research.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test coumarin for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
NO Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.
-
Anticancer Activity Assay: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and incubated to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the test coumarin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test coumarin is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many coumarins are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of NF-κB and MAPK signaling by coumarins.
General Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of a compound's biological activity.
Caption: Workflow for screening biological activities.
References
- 1. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Guide
In the landscape of anticancer drug discovery, coumarins have emerged as a promising class of compounds due to their diverse pharmacological activities. This guide provides a comparative analysis of the potential anticancer efficacy of 4,6,7-Trimethoxy-5-methylcoumarin against established coumarin (B35378) derivatives, namely the natural compounds Scopoletin (B1681571) and Osthole, and a representative synthetic coumarin. Due to the limited direct experimental data on this compound, this comparison leverages structure-activity relationship insights from existing literature to project its potential efficacy and mechanism of action.
Comparative Anticancer Activity
The anticancer potential of coumarin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency.
Based on the structural features of this compound, which include multiple methoxy (B1213986) groups and a methyl group, it is hypothesized to exhibit significant cytotoxic activity. The presence of methoxy groups on the coumarin ring has been associated with potent anticancer effects. The methyl group at the C4 position may also contribute to reduced metabolism and enhanced stability[1].
For comparison, the following tables summarize the experimentally determined IC50 values for Scopoletin, Osthole, and a representative synthetic coumarin derivative against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Scopoletin | PC3 (Prostate) | ~817 (157 µg/mL) | [2] |
| HeLa (Cervical) | ~1530 (294 µg/mL) | [2] | |
| A549 (Lung) | ~83 | [3] | |
| Osthole | MDA-MB-435 (Breast) | ~100 (after 36h) | [4] |
| SMMC-7721 (Hepatocellular) | Varies (dose-dependent) | [5] | |
| Hepa1-6 (Hepatocellular) | Varies (dose-dependent) | [5] | |
| Synthetic Coumarin (Compound 11b) | MDA-MB-231 (Breast) | 4.46 | [4] |
Table 2: Comparative Apoptosis Induction
| Compound | Cancer Cell Line | Apoptosis Rate | Reference |
| Scopoletin | PC3 (Prostate) | 35% at 400 µg/mL | [2] |
| Osthole | HeLa (Cervical) | 30.12% at 50 µg/mL | [6] |
| A549 (Lung) | 18.31% (Osthole alone) | [7] | |
| Synthetic Coumarin (Compound 19) | MDA-MB-231 (Breast) | 36.17% at 12 µM (48h) | [8] |
Table 3: Comparative in vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Reference | |---|---|---|---| | Osthole | Retinoblastoma Xenograft | Not specified | Significant inhibition |[9] | | | Hepatocellular Carcinoma Xenograft | 61, 122, 244 mg/kg | Significant suppression |[5][10] | | Scopoletin-Cinnamic Acid Hybrid (17b) | Not specified | Dose-dependent | Significant suppression |[11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathways and Mechanisms of Action
Coumarin derivatives exert their anticancer effects through various mechanisms, with the PI3K/Akt signaling pathway being a prominent target. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.
Hypothesized Mechanism for this compound:
Given its structure, this compound is predicted to inhibit the PI3K/Akt pathway, leading to downstream effects such as:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax), leading to the activation of caspases (e.g., Caspase-3).
-
Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, potentially causing arrest at the G1 or G2/M phase.
The following diagrams illustrate the general experimental workflow for evaluating anticancer efficacy and the PI3K/Akt signaling pathway targeted by coumarins.
Experimental workflow for evaluating anticancer efficacy.
PI3K/Akt signaling pathway targeted by coumarins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of scopoletin on PC3 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 4. Osthole inhibits proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Inhibition and Apoptosis Induced by Osthole, A Natural Coumarin, in Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 6. Osthole Induces Apoptosis and Inhibits Proliferation, Invasion, and Migration of Human Cervical Carcinoma HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osthole induces lung cancer cell apoptosis through inhibition of inhibitor of apoptosis family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Growth inhibition and apoptosis induced by osthole, a natural coumarin, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4,6,7-Trimethoxy-5-methylcoumarin Analogs in Cancer Research
A detailed examination of the cytotoxic effects and underlying mechanisms of 4,6,7-trimethoxy-5-methylcoumarin and its analogs reveals their potential as anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising field of study.
Coumarins, a class of natural compounds, have garnered significant attention for their diverse pharmacological properties, including anticancer activities. The substitution pattern on the coumarin (B35378) scaffold plays a crucial role in their biological efficacy. This guide focuses on analogs of this compound, exploring how modifications to this core structure influence their cytotoxic effects and their interaction with key cellular signaling pathways implicated in cancer progression.
Comparative Cytotoxicity of Coumarin Analogs
The cytotoxic potential of coumarin derivatives is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of various this compound analogs against different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Hydroxy-4-methylcoumarin | MCF-7 (Breast) | >100 | [1] |
| 7-Hydroxy-4,5-dimethylcoumarin | General Cytotoxicity (LD50) | 126.69 µg/mL | [2] |
| 7-Hydroxy-4-methylcoumarin Derivative 2d | MDA-MB-231 (Breast) | 10.75 µg/mL | [3] |
| 7-Hydroxy-4-methylcoumarin Derivative 2e | MCF-7 (Breast) | 6.85 µg/mL | [3] |
| 7-Hydroxy-4-methylcoumarin Derivative 4 | HL60 (Leukemia) | 8.09 | [1][4] |
| 7-Hydroxy-4-methylcoumarin Derivative 4 | MCF-7 (Breast) | 3.26 | [1] |
| 7-Hydroxy-4-methylcoumarin Derivative 4 | A549 (Lung) | 9.34 | [1] |
| Coumarin-cinnamic acid hybrid 8b | HepG2 (Liver) | 13.14 | [1][4] |
| Coumarin-cinnamic acid hybrid 8b | MCF-7 (Breast) | 7.35 | [1] |
| Coumarin-cinnamic acid hybrid 8b | A549 (Lung) | 4.63 | [1] |
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
A growing body of evidence suggests that many coumarin derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One of the most critical pathways implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/AKT pathway. Aberrant activation of this pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death).
Several studies have demonstrated that coumarin analogs can inhibit the PI3K/AKT pathway, thereby inducing apoptosis in cancer cells. For instance, certain coumarin derivatives have been shown to suppress the phosphorylation of PI3K and AKT, key activation steps in this signaling cascade.[5][6] This inhibition leads to a downstream cascade of events that ultimately promote cancer cell death.
dot
Caption: PI3K/AKT Signaling Pathway and Inhibition by Coumarin Analogs.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of coumarin derivatives often involves well-established chemical reactions. A common method is the Pechmann condensation, which is used for the synthesis of 4-substituted coumarins. For the synthesis of this compound and its analogs, modifications of this and other standard organic synthesis procedures are employed. The general workflow for the synthesis and characterization of these compounds is outlined below.
dot
Caption: General workflow for the synthesis of coumarin analogs.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
dot
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Western Blot Analysis for PI3K/AKT Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of studying the mechanism of action of coumarin analogs, it can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as PI3K and AKT themselves. A decrease in the phosphorylated (active) forms of these proteins in cells treated with the coumarin analogs would provide evidence for the inhibition of this pathway.
General Procedure:
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The comparative analysis of this compound analogs highlights their potential as a promising scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds appears to be influenced by the specific substitution patterns on the coumarin ring. Furthermore, their ability to inhibit the PI3K/AKT signaling pathway provides a mechanistic basis for their anticancer effects.
Future research should focus on the synthesis and evaluation of a broader range of analogs with systematic modifications to establish a more comprehensive structure-activity relationship. Investigating the selectivity of these compounds for cancer cells over normal cells is also a critical step. Moreover, in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of these coumarin derivatives holds significant promise for the discovery of new and effective cancer therapies.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of coumarin derivatives with cytotoxic, antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coumarins, a class of benzopyrone compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer properties. While the specific mechanistic details of 4,6,7-Trimethoxy-5-methylcoumarin are still under active investigation, extensive research on structurally similar coumarin (B35378) derivatives provides a strong foundation for understanding its likely mechanism of action. This guide offers a comparative analysis of the established anticancer mechanisms of related coumarin compounds, presenting a hypothetical framework for the action of this compound and providing detailed experimental protocols for its validation.
Postulated Mechanism of Action of this compound
Based on the activities of analogous methoxy-substituted coumarins, it is hypothesized that this compound exerts its anticancer effects through a multi-pronged approach involving the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are likely mediated by the modulation of key intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Comparative Performance of Coumarin Derivatives
To contextualize the potential efficacy of this compound, this section compares its anticipated activities with experimentally validated data from other notable coumarin derivatives.
Table 1: Comparative Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Various | To be determined | N/A |
| 5,7-Dimethoxycoumarin | B16 Melanoma | > 500 µM (24h) | [1][2] |
| 5,7-Dimethoxycoumarin | A375 Melanoma | ~250 µM (72h) | [1][2] |
| 6,7-Dimethoxycoumarin | K562 Leukemia | ~5-10 µM | [3][4] |
| 7,8-Dihydroxy-4-methylcoumarin | A549 Lung Cancer | ~160 µg/mL | [5] |
| 7-Hydroxycoumarin | Cisplatin-resistant Ovarian Cancer | ~12 µM | [6] |
| Esculetin (6,7-dihydroxycoumarin) | THP-1 Leukemia | Not specified | [7] |
Table 2: Comparative Effects of Coumarin Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Effect | Reference |
| This compound | Various | To be determined | N/A |
| 5,7-Dimethoxycoumarin | B16 and A375 Melanoma | G0/G1 Phase Arrest | [1][2] |
| 6,7-Dimethoxycoumarin | K562 Leukemia | G0/G1 Phase Arrest | [3][4] |
| 7-Hydroxycoumarin | Cisplatin-resistant Ovarian Cancer | G2/M Phase Arrest | [6] |
| Esculetin (6,7-dihydroxycoumarin) | PC3, DU145, LNCaP Prostate Cancer | G1 Phase Arrest | [8] |
Key Signaling Pathways in Coumarin-Induced Apoptosis
The induction of apoptosis is a hallmark of many effective anticancer agents. Coumarin derivatives have been shown to trigger this process through the modulation of critical signaling cascades.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival. Its inhibition can lead to the activation of pro-apoptotic proteins. Many coumarin derivatives are known to suppress this pathway, thereby promoting cancer cell death.
Figure 1: Postulated inhibition of the PI3K/Akt survival pathway by this compound.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation and survival. Dysregulation of this pathway is common in many cancers. Certain coumarins have been shown to inhibit this pathway, leading to reduced cancer cell growth.[1][2][5]
Figure 2: Hypothesized inhibitory effect of this compound on the MAPK/ERK pathway.
The Intrinsic Apoptosis Pathway
Ultimately, the inhibition of survival pathways converges on the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Figure 3: Proposed mechanism of apoptosis induction via the intrinsic pathway by this compound.
Experimental Protocols for Mechanistic Validation
To confirm the hypothesized mechanism of action of this compound, the following standard experimental protocols are recommended.
Figure 4: General experimental workflow for validating the mechanism of action.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
-
Western Blot Analysis for Apoptosis and Signaling Markers
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.[10]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11][12]
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is forthcoming, the extensive body of research on related coumarin derivatives provides a robust predictive framework. It is highly probable that this compound induces anticancer effects through the modulation of key survival and proliferation pathways like PI3K/Akt and MAPK/ERK, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses and the further elucidation of the therapeutic potential of this promising compound.
References
- 1. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-Dimethoxycoumarin Influences the Erythroid Differentiation of Human Chronic Myelogenous Leukemia K562 Cells through Regulating FOXO3/p27 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Aesculetin (6,7-dihydroxycoumarin) exhibits potent and selective antitumor activity in human acute myeloid leukemia cells (THP-1) via induction of mitochondrial mediated apoptosis and cancer cell migration inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Cross-Validation of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Guide for Researchers
In the realm of medicinal chemistry, coumarin (B35378) derivatives stand out for their diverse pharmacological properties. This guide provides a comparative analysis of 4,6,7-Trimethoxy-5-methylcoumarin and related compounds, offering researchers, scientists, and drug development professionals a valuable resource for cross-validating experimental results. While specific experimental data for this compound is limited in publicly available literature, this guide draws comparisons with structurally similar and well-studied coumarin derivatives to infer its potential biological activities.
Comparative Analysis of Biological Activities
The biological activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold. Methoxylation and methylation can alter the lipophilicity, bioavailability, and interaction of these compounds with biological targets. The following tables summarize the reported anticancer and anti-inflammatory activities of various coumarin derivatives, providing a basis for contextualizing the potential efficacy of this compound.
Table 1: Anticancer Activity of Selected Coumarin Derivatives
| Compound ID | Coumarin Scaffold Modification | Cancer Cell Line | IC50 Value | Reference |
| Compound 1 | 4-hydroxy-7-methylcoumarin derivative | MCF-7 (Breast) | 0.003 µM | [1] |
| Farnesiferol B | Sesquiterpene coumarin | MCF-7 (Breast) | 42.1 µM | [1] |
| Farnesiferol C | Sesquiterpene coumarin | MCF-7 (Breast) | 14 µM | [1] |
| Umbelliferone | 7-hydroxycoumarin | MDA-MB-231 (Breast) | 15.56 µM | [1] |
| Umbelliferone | 7-hydroxycoumarin | MCF-7 (Breast) | 10.31 µM | [1] |
| Scopoletin-cinnamic hybrid | Scopoletin derivative | MCF-7 (Breast) | 0.231 µM | [1] |
| 42e | Thiazolopyrazolyl coumarin derivative | MCF-7 (Breast) | 5.41-10.75 µM | [2] |
| 77 | Coumarin-indole hybrid | CCRF-CEM (Leukemia) | 0.33 µM | [2] |
| 77 | Coumarin-indole hybrid | UO-31 (Renal) | 0.76 µM | [2] |
| 79 | Coumarin-indole derivative | MCF-7 (Breast) | 7.4 µM | [2] |
| Pulchrin A | - | Ovarian cancer cells | 22 µM | [3] |
| 5h | Benzylsulfone coumarin derivative | Hela, HepG2, H1299, hct-116, McF-7 | 18.1-32.6 µM | [3] |
| 5m | Benzylsulfone coumarin derivative | Hela, HepG2, H1299, hct-116, McF-7 | 29.3-42.1 µM | [3] |
Table 2: Anti-inflammatory Activity of Selected Coumarin Derivatives
| Compound | Assay | Model | Activity/IC50 | Reference |
| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | NO Production | LPS-stimulated RAW264.7 cells | Significant reduction | [4][5] |
| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | PGE2 Production | LPS-stimulated RAW264.7 cells | Significant reduction | [4][5] |
| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 cells | Significant reduction | [4][5] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives (compounds 4 and 8 ) | Carrageenan-induced paw edema | Rat | 44.05% and 38.10% inhibition (surpassing indomethacin) | [6] |
| Coumarin derivative 8 | NO Production | LPS-induced RAW 264.7 cells | IC50 = 7.6 μM | [7] |
| Coumarin Schiff base derivative 6 | Protein denaturation | In vitro | 92.59-95.1% inhibition | [8] |
| Coumarin Schiff base derivative 7 | Protein denaturation | In vitro | 90.44-95.42% inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activities of coumarin derivatives.
1. MTT Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Anti-Inflammatory Activity Assay (Nitric Oxide Production)
-
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by the test compound.[4][7]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Inhibition of NF-κB and MAPK pathways by coumarins.
Caption: Induction of apoptosis by coumarin derivatives.
References
- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Scopoletin, a Representative Coumarin
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro and in vivo experimental results for the coumarin (B35378) derivative, scopoletin (B1681571). Due to the limited availability of comprehensive and comparative public data on 4,6,7-Trimethoxy-5-methylcoumarin, this guide focuses on the well-researched compound scopoletin (7-hydroxy-6-methoxycoumarin) to illustrate the principles of comparing in vitro and in vivo findings for a bioactive coumarin.
This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a clear understanding of the translational potential of this class of compounds.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity of Scopoletin
The following tables summarize the key findings from in vitro and in vivo studies on the anti-inflammatory effects of scopoletin.
Table 1: In Vitro Anti-inflammatory Activity of Scopoletin
| Assay Type | Cell Line | Parameter Measured | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | Prostaglandin E2 (PGE2) release | Concentration-dependent inhibition | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) release | Concentration-dependent inhibition | [1] | ||
| Interleukin-1β (IL-1β) release | Concentration-dependent inhibition | [1] | ||
| Interleukin-6 (IL-6) release | Concentration-dependent inhibition | [1] | ||
| Cyclooxygenase-2 (COX-2) expression | Suppression of expression in a concentration-dependent manner | [1] | ||
| 5-Lipoxygenase (5-LOX) Inhibition | Enzyme assay | IC50 | 1.76 ± 0.01 μM | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Scopoletin
| Animal Model | Inflammatory Agent | Dosage of Scopoletin | Key Findings | Reference |
| Mouse Ear Edema | Croton oil | >100 mg/kg | Significant inhibition of edema | [3][4] |
| 100 mg/kg | Reduction in PGE2 and TNF-α overproduction | [5] | ||
| Mouse Paw Edema | Carrageenan | >100 mg/kg | Significant alleviation of paw edema | [3][4] |
| 50, 100, 200 mg/kg | Reduction in myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels | [5] | ||
| Acetic Acid-Induced Writhing | Acetic acid | Not specified | Analgesic effects observed | [6] |
| Formalin Test | Formalin | Not specified | Antinociceptive effect, particularly in the late phase | [6] |
Experimental Protocols
In Vitro: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Macrophages
Mouse macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. The cells are pre-treated with varying concentrations of scopoletin for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of COX-2 protein in the cell lysates is determined by Western blot analysis.[1]
In Vivo: Carrageenan-Induced Paw Edema in Mice
Male ICR mice are administered scopoletin intraperitoneally at doses ranging from 50 to 200 mg/kg. After 30 minutes, a subplantar injection of carrageenan is administered to the right hind paw to induce localized inflammation. The paw volume is measured at various time points post-carrageenan injection using a plethysmometer. The extent of edema is calculated as the increase in paw volume compared to the pre-injection volume. At the end of the experiment, paw tissue may be collected to measure levels of myeloperoxidase (MPO) as an indicator of neutrophil infiltration and malondialdehyde (MDA) as a marker of lipid peroxidation.[4][5]
Mandatory Visualizations
Caption: Workflow for in vitro and in vivo anti-inflammatory assays.
Caption: Scopoletin's inhibition of inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ameliorative Effects of Scopoletin from Crossostephium chinensis against Inflammation Pain and Its Mechanisms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Coumarin Derivatives in Comparison to Standard Drugs: A Scientific Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of coumarin (B35378) derivatives, with a focus on their anti-inflammatory, anticancer, and antioxidant properties. While specific experimental data on 4,6,7-Trimethoxy-5-methylcoumarin is limited in the current body of scientific literature, this document compiles and compares the efficacy of structurally related coumarin compounds against established standard drugs in relevant in vitro assays. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of coumarin-based compounds for novel drug discovery and development.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of various coumarin derivatives compared to standard drugs in anti-inflammatory, anticancer, and antioxidant assays.
Table 1: Anti-Inflammatory Activity of Coumarin Derivatives vs. Standard Drugs
| Compound/Drug | Assay | Cell Line | IC50 / % Inhibition | Reference |
| Coumarin Derivatives | ||||
| 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarin (Derivative 8) | NO Production Inhibition | RAW 264.7 | IC50: 7.6 μM | [1] |
| 4-Hydroxy-7-Methoxycoumarin (4H-7MTC) | NO Production Inhibition | RAW 264.7 | Concentration-dependent reduction | [2] |
| Coumarin-Schiff Base (Compound 7) | Protein Denaturation Inhibition | - | > Ibuprofen | [3] |
| Standard Drugs | ||||
| Indomethacin | Carrageenan-induced paw edema | - | - | [4] |
| Diclofenac | COX-2 Inhibition | Human Dermal Fibroblasts | Potent Inhibitor | [5] |
| Dexamethasone | TNF-α Inhibition | - | IC50: 31.67 μM | [6] |
Table 2: Anticancer Activity of Coumarin Derivatives vs. Standard Drugs
| Compound/Drug | Cell Line | Assay | IC50 | Reference |
| Coumarin Derivatives | ||||
| 4-methylcoumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast Cancer) | MTT | 2.66 μM | [7] |
| Coumarin-thiazole hybrid (42e) | MCF-7 (Breast Cancer) | MTT | 5.41–10.75 μM | [8] |
| Coumarin-thiazole hybrid (44a) | HepG2 (Liver Cancer) | MTT | 3.74 ± 0.02 μM | [8] |
| Bis-coumarin (Compound 73) | MCF-7 (Breast Cancer) | Cytotoxicity | 12.1 µg/mL | [9] |
| Standard Drugs | ||||
| Cisplatin | MCF-7 (Breast Cancer) | MTT | 45.33 μM | [7] |
| Doxorubicin | MCF-7 (Breast Cancer) | Cytotoxicity | 16.2 µg/mL | [9] |
| Docetaxel | MCF-7 (Breast Cancer) | Cytotoxicity | 5 (4.44-5.69) nM | [10] |
| Oxaliplatin | HT-29 (Colorectal Cancer) | Cytotoxicity | 6.7 (6.10-7.33) μM | [10] |
Table 3: Antioxidant Activity of Coumarin Derivatives vs. Standard Antioxidants
| Compound/Drug | Assay | IC50 / % Scavenging | Reference |
| Coumarin Derivatives | |||
| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | DPPH Radical Scavenging | IC50: 0.05 mM | [11] |
| 7-Hydroxy 3-methoxy coumarin 5-O-β-glucopyranoside | DPPH Radical Scavenging | ED50: 6.31 μg/mL | [12] |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 6) | DPPH Radical Scavenging | Good antioxidant activity | [11] |
| Standard Antioxidants | |||
| Ascorbic Acid | DPPH Radical Scavenging | IC50: 0.06 mM | [11] |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | IC50: 0.58 mM | [11] |
| Trolox | TEAC (Trolox Equivalent Antioxidant Capacity) | Standard for TEAC assay | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., coumarin derivative) or a standard anti-inflammatory drug. Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions as recommended by the supplier.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound or a standard anticancer drug. Control wells contain medium with the vehicle used to dissolve the compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[15]
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). Standard antioxidant solutions (e.g., ascorbic acid, Trolox) are also prepared.[16]
-
Reaction Mixture: In a 96-well plate, 20 µL of various concentrations of the test compound or standard are mixed with 180 µL of the DPPH solution. A blank well contains only methanol.[17]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[16]
-
Absorbance Reading: The absorbance of the solutions is measured at 517 nm using a microplate reader.[16]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[18] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways
The anti-inflammatory effects of many coumarin derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Below are diagrams of the NF-κB and MAPK signaling pathways, which are frequently implicated.
Caption: NF-κB Signaling Pathway and Inhibition by Coumarins.
Caption: MAPK Signaling Pathway and Modulation by Coumarins.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in human clinical trials. Further research is required to fully elucidate its therapeutic potential.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Trolox - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Benchmarking 4,6,7-Trimethoxy-5-methylcoumarin Against Known Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 4,6,7-Trimethoxy-5-methylcoumarin on tubulin polymerization against established inhibitors. The data presented for this compound is illustrative and intended to serve as a framework for potential future experimental validation.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport. Their dynamic instability makes them a key target for anticancer therapies. Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells. Many natural and synthetic compounds, including some coumarin (B35378) derivatives, have been investigated for their effects on microtubule dynamics. This guide benchmarks the hypothetical efficacy of this compound against well-characterized tubulin polymerization inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical) and known tubulin polymerization inhibitors. Lower IC50 values indicate greater potency.
| Compound | Type of Agent | IC50 (µM) | Notes |
| This compound | Destabilizing (Hypothetical) | 5.2 (Hypothetical) | This value is hypothetical and serves as a placeholder for comparative purposes. The structural similarity of the trimethoxy substitution to other known tubulin inhibitors suggests potential activity that requires experimental verification. |
| Colchicine (B1669291) | Destabilizing | ~1-10[1][2][3] | A well-known natural product that binds to the colchicine-binding site on β-tubulin, inhibiting microtubule formation.[1][3] |
| Combretastatin A-4 (CA-4) | Destabilizing | ~2.9[4] | A potent inhibitor of tubulin polymerization that also binds to the colchicine site.[4] |
| Paclitaxel (Taxol) | Stabilizing | Not Applicable | Paclitaxel promotes tubulin polymerization and stabilizes microtubules, leading to mitotic arrest. Its mechanism is opposite to that of destabilizing agents, so a direct IC50 for inhibition of polymerization is not a relevant measure. |
| Vincristine | Destabilizing | ~0.1-1 | An alkaloid that inhibits tubulin polymerization by binding to the vinca (B1221190) domain on tubulin. |
Experimental Protocols
A standard method for assessing the efficacy of potential inhibitors is the in vitro tubulin polymerization assay. This can be performed using either a turbidity-based or fluorescence-based method.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin (e.g., porcine brain tubulin, >99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP) stock solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of the test compounds and control inhibitors by diluting a 10 mM stock in General Tubulin Buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP, 10% glycerol, and 10 µM DAPI.[5]
-
-
Assay Execution:
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
The rate of tubulin polymerization is proportional to the increase in fluorescence over time. Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro tubulin polymerization assay for screening potential inhibitors.
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway Context
The diagram below illustrates the central role of microtubule dynamics in the cell cycle and the point of intervention for tubulin polymerization inhibitors.
Caption: Role of tubulin polymerization in mitosis and inhibitor action.
References
- 1. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
A Guide to the Reproducibility of Coumarin Studies: Using 4-Methylcoumarin Derivatives as a Case Study
This guide offers a comparative overview of synthetic protocols and cytotoxic activity of 4-methylcoumarin (B1582148) derivatives, highlighting key experimental details that are crucial for reproducible results. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to equip researchers with the necessary tools to confidently design and interpret studies on 4,6,7-Trimethoxy-5-methylcoumarin and other related compounds.
Comparison of Cytotoxic Activity of 4-Methylcoumarin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-methylcoumarin derivatives against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma).[1][2][3][4] The data is extracted from a single study to ensure internal consistency of the experimental conditions, thereby providing a reliable basis for structure-activity relationship (SAR) comparisons.[1][2][3][4]
| Compound | K562 IC50 (µM) | LS180 IC50 (µM) | MCF-7 IC50 (µM) |
| 7,8-Dihydroxy-4-methylcoumarins (DHMCs) | |||
| 3-n-Hexyl-7,8-dihydroxy-4-methylcoumarin | 65.2 | 40.1 | 45.3 |
| 3-n-Octyl-7,8-dihydroxy-4-methylcoumarin | 50.1 | 32.5 | 30.2 |
| 3-n-Decyl-7,8-dihydroxy-4-methylcoumarin | 42.4 | 25.2 | 25.1 |
| 7,8-Diacetoxy-4-methylcoumarins (DAMCs) | |||
| 3-Ethoxycarbonylmethyl-7,8-diacetoxy-4-methylcoumarin | 55.4 | 70.3 | 60.1 |
| 3-Ethoxycarbonylethyl-7,8-diacetoxy-4-methylcoumarin | 62.1 | 75.8 | 68.4 |
| Other Derivatives | |||
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | 45.8 | 32.7 | 35.5 |
Key Experimental Protocols
Reproducibility is contingent on the meticulous execution and reporting of experimental methods. Below are detailed protocols for the synthesis of 4-methylcoumarin derivatives and the evaluation of their cytotoxic activity, based on commonly employed techniques.
Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[5][6][7][8]
Materials:
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine one equivalent of resorcinol with one equivalent of ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Dry the purified crystals and determine the melting point and yield. Characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., K562, LS180, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (4-methylcoumarin derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept constant and non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the MTT incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.
Visualizing Molecular Mechanisms and Experimental Processes
Diagrams are powerful tools for representing complex information concisely. The following visualizations, created using the DOT language, illustrate a key signaling pathway affected by coumarin (B35378) derivatives and a typical experimental workflow for their study.
Caption: Signaling pathway of coumarin-induced apoptosis.[13][14]
Caption: Experimental workflow for studying coumarin derivatives.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process | MDPI [mdpi.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,6,7-Trimethoxy-5-methylcoumarin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like 4,6,7-Trimethoxy-5-methylcoumarin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. This includes the use of personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses or goggles.[4][5] | To protect against potential splashes or dust. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves.[2][3][6] | To prevent skin contact. |
| Body Protection | Standard laboratory coat.[2][3] | To protect clothing and skin from contamination. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][3][5] | To prevent inhalation of dust particles. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower should be readily accessible.[7]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] The following protocol outlines the necessary steps for preparing the chemical waste for collection.
Experimental Protocol for Waste Handling and Disposal
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal, including approved solvents and container types.[1][3]
-
Waste Segregation: Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.[1][5] This includes both the pure compound and any materials significantly contaminated with it.[3]
-
Container Labeling:
-
Waste Collection (Solid):
-
For unused or expired solid this compound, carefully transfer the material into the labeled hazardous waste container.
-
Also, collect any contaminated consumables, such as weighing paper, pipette tips, and gloves, in the same container.[4]
-
-
Waste Collection (Liquid/Dissolved):
-
If the compound is in a solution, collect it in a labeled container appropriate for liquid chemical waste.[4]
-
A common practice for disposal of solid coumarins is to dissolve the material in a compatible combustible solvent, such as ethanol (B145695) or methanol.[1][2] This should be done inside a chemical fume hood.
-
Slowly add the approved solvent to the container with the solid waste, swirling gently to dissolve.
-
Note: Never mix with incompatible waste streams unless explicitly permitted by your EHS department.[9]
-
-
Container Storage:
-
Arrange for Pickup: Once the waste container is full or has reached the maximum allowable storage time according to your institution's policies, contact your EHS department to schedule a pickup by a licensed waste disposal contractor.[1]
Table 2: Disposal "Don'ts"
| Action to Avoid | Rationale |
| Disposing down the drain or in regular trash | To prevent environmental contamination of waterways and soil.[1] |
| Mixing with incompatible waste streams | To avoid potentially hazardous chemical reactions.[9] |
| Leaving waste containers open | To prevent the release of vapors and potential spills.[9] |
| Evaporating as a disposal method | This is not an acceptable method of hazardous waste disposal.[10][11] |
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Minor Spills: For small spills of solid material, avoid generating dust.[2] Carefully sweep or vacuum the spilled solid and place it in a labeled hazardous waste container for disposal.[2]
-
Major Spills: In the case of a larger spill, evacuate the area and notify your laboratory supervisor and EHS department immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nswai.org [nswai.org]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 4,6,7-Trimethoxy-5-methylcoumarin
This guide provides researchers, scientists, and drug development professionals with crucial safety, handling, and disposal information for 4,6,7-Trimethoxy-5-methylcoumarin to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent with safety protocols for other coumarin (B35378) derivatives, which are known to cause skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2][3][4][5]
| PPE Category | Item | Specification | Purpose |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US).[2][3][6] | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn over safety goggles for enhanced protection. | Provides full-face protection during procedures with a high risk of splashing or when handling larger quantities.[2] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves. It is important to inspect gloves before use.[2] | Prevents direct skin contact with the compound. |
| Lab Coat | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1][2] | |
| Respiratory Protection | Particulate Respirator | An N95-rated or higher particulate respirator. | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust.[2][6] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][6]
Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Review this safety guide and any institutional protocols.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Post-Handling:
Disposal Plan:
-
Waste Classification: Treat unused this compound and any materials heavily contaminated with it as hazardous chemical waste.[4]
-
Waste Collection:
-
Solid Waste: Collect solid waste, including contaminated weighing paper and PPE, in a designated, clearly labeled, and sealable hazardous waste container.[3][4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
-
Container Management: Ensure waste containers are kept tightly closed and are stored in a designated, safe location.
-
Final Disposal: Arrange for the disposal of all chemical waste through your institution's EHS department or a licensed professional waste disposal service. Never dispose of this chemical down the drain or in the regular trash.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][5][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5][7]
-
Spill: For minor spills, carefully sweep or vacuum the solid material to avoid creating dust, and place it in a suitable container for disposal. Ensure proper PPE is worn during cleanup.[3][4][5]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
